molecular formula C11H14O4 B8753153 3-Hydroxy-5-phenoxypentanoic acid CAS No. 155638-20-3

3-Hydroxy-5-phenoxypentanoic acid

Cat. No.: B8753153
CAS No.: 155638-20-3
M. Wt: 210.23 g/mol
InChI Key: ZKPPNJNGKKHGLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-5-phenoxypentanoic acid is a valuable chemical building block in organic synthesis and medicinal chemistry research. Its structure, featuring both a phenoxy group and a hydroxy acid moiety, makes it a versatile precursor for the development of more complex molecules. Recent research has utilized derivatives of 5-phenylpentanoic acid in the asymmetric synthesis of natural diarylheptanoids and diarylpentanoids, which are classes of compounds known for their anti-tumor, anti-inflammatory, and antioxidant activities . Furthermore, closely related phenoxy-containing compounds have been identified as key ligands in structural biology studies. For instance, (S)-4-Amino-5-phenoxypentanoate has been crystallographically characterized as a selective agonist of the bacterial transcription factor GabR, suggesting potential for this chemical scaffold in probing microbial metabolic pathways and transcription regulation . This compound also falls within the scope of monomeric units used in the microbial production of polyhydroxyalkanoates (PHAs), a class of biopolymers . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

155638-20-3

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

3-hydroxy-5-phenoxypentanoic acid

InChI

InChI=1S/C11H14O4/c12-9(8-11(13)14)6-7-15-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2,(H,13,14)

InChI Key

ZKPPNJNGKKHGLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCC(CC(=O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-5-phenoxypentanoic Acid: A Theoretical and Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-phenoxypentanoic acid is a chiral carboxylic acid containing a hydroxyl group at the third carbon and a phenoxy group at the fifth carbon. While direct experimental data for this specific molecule is not extensively available in public literature, its structural motifs are of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive theoretical and predictive analysis of its chemical structure, stereochemistry, potential synthetic pathways, and expected analytical characteristics. By leveraging established chemical principles and data from analogous compounds, this document serves as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related molecules.

Introduction

The convergence of multiple functional groups within a single molecule often imparts unique chemical and biological properties. 3-Hydroxy-5-phenoxypentanoic acid presents an intriguing combination of a carboxylic acid, a secondary alcohol, and a phenoxy ether. The 3-hydroxyalkanoic acid moiety is a common feature in a variety of natural products and biologically active compounds, including polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by microorganisms.[1][2][3] The phenoxy group is a well-established pharmacophore found in numerous pharmaceuticals and agrochemicals, known to influence properties such as metabolic stability and receptor binding.[4][5]

Given the limited direct information on 3-Hydroxy-5-phenoxypentanoic acid, this guide will construct a detailed theoretical profile. We will explore its structural and stereochemical features, predict its physicochemical properties, propose plausible synthetic strategies with a focus on stereocontrol, and outline a comprehensive analytical workflow for its characterization. This predictive approach aims to provide a solid starting point for researchers venturing into the synthesis and study of this potentially valuable chemical entity.

Chemical Structure and Stereochemistry

The chemical structure of 3-Hydroxy-5-phenoxypentanoic acid is characterized by a five-carbon pentanoic acid backbone. A hydroxyl (-OH) group is substituted at the C3 position, and a phenoxy (-OPh) group is attached at the C5 position.

Key Structural Features:

  • Carboxylic Acid: The terminal carboxyl group (-COOH) imparts acidic properties and serves as a key handle for chemical modifications such as esterification and amidation.

  • Secondary Alcohol: The hydroxyl group at the C3 position introduces a chiral center, meaning the molecule can exist as two non-superimposable mirror images or enantiomers: (R)-3-Hydroxy-5-phenoxypentanoic acid and (S)-3-Hydroxy-5-phenoxypentanoic acid. This stereocenter is crucial as the biological activity of chiral molecules often resides in only one of the enantiomers.

  • Phenoxy Ether: The phenoxy group consists of a phenyl ring linked to the pentanoic acid chain via an ether linkage. This group is expected to contribute to the molecule's hydrophobicity and may influence its interactions with biological targets.

The presence of a chiral center at C3 necessitates stereoselective synthetic methods to obtain enantiomerically pure forms of the molecule, which is often a critical requirement for applications in drug development.

Predicted Physicochemical Properties

The physicochemical properties of 3-Hydroxy-5-phenoxypentanoic acid can be predicted based on its functional groups and by comparison with structurally related compounds.

PropertyPredicted Value/RangeRationale
Molecular Formula C11H14O3Derived from the chemical structure.
Molecular Weight 194.23 g/mol Calculated from the molecular formula.[6]
pKa ~4-5The carboxylic acid group is the primary acidic proton. Its pKa is expected to be in the typical range for aliphatic carboxylic acids.
LogP 1.5 - 2.5The phenoxy group increases lipophilicity, while the hydroxyl and carboxyl groups increase hydrophilicity. The predicted LogP suggests moderate lipophilicity.
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO.The polar functional groups will allow for some water solubility, but the phenyl ring and carbon backbone will limit it. Good solubility is expected in polar organic solvents.
Melting Point Likely a solid at room temperature. A related compound, (R)-3-Hydroxy-5-phenylpentanoic acid, has a melting point of 129-131 °C.[6]The presence of hydrogen bonding (from -OH and -COOH) and the aromatic ring suggest a crystalline solid with a moderate melting point.

Proposed Synthetic Routes

The synthesis of 3-Hydroxy-5-phenoxypentanoic acid can be approached through several strategies. A key challenge is the stereoselective introduction of the hydroxyl group at the C3 position. Below is a proposed retrosynthetic analysis and a forward synthesis.

Retrosynthetic Analysis:

A logical retrosynthetic disconnection would be at the C2-C3 bond, suggesting an aldol-type reaction between an enolate derived from acetic acid and a 3-phenoxypropanal precursor.

G target 3-Hydroxy-5-phenoxypentanoic acid intermediate1 Aldol Condensation target->intermediate1 precursor1 3-Phenoxypropanal intermediate1->precursor1 precursor2 Acetic Acid Enolate Equivalent intermediate1->precursor2

Caption: Retrosynthetic analysis of 3-Hydroxy-5-phenoxypentanoic acid.

Proposed Forward Synthesis:

A plausible synthetic route could involve the following steps:

  • Synthesis of 3-Phenoxypropanal: This can be prepared from 3-chloropropanol by Williamson ether synthesis with phenol, followed by oxidation of the resulting alcohol to the aldehyde.

  • Stereoselective Aldol Reaction: The aldehyde can then be reacted with a chiral acetate enolate equivalent to introduce the hydroxyl group with a specific stereochemistry. For example, using an Evans auxiliary or a Braun's chiral auxiliary can provide high diastereoselectivity.[7]

  • Hydrolysis: The final step would be the hydrolysis of the ester or removal of the chiral auxiliary to yield the target 3-Hydroxy-5-phenoxypentanoic acid.

G start 3-Chloropropanol + Phenol step1 Williamson Ether Synthesis start->step1 intermediate1 3-Phenoxypropanol step1->intermediate1 step2 Oxidation (e.g., PCC, Swern) intermediate1->step2 intermediate2 3-Phenoxypropanal step2->intermediate2 step3 Stereoselective Aldol Reaction (with chiral acetate enolate) intermediate2->step3 intermediate3 Chiral Aldol Adduct step3->intermediate3 step4 Hydrolysis/Auxiliary Cleavage intermediate3->step4 final_product 3-Hydroxy-5-phenoxypentanoic acid step4->final_product G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization cluster_stereochem Stereochemical Analysis synthesis Synthesized Product purification Column Chromatography / Recrystallization synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared (IR) Spectroscopy purification->ir chiral_hplc Chiral HPLC purification->chiral_hplc mosher Mosher's Ester Analysis (NMR) chiral_hplc->mosher

Sources

3-Hydroxy-5-phenoxypentanoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-5-phenoxypentanoic acid (CAS: 155638-20-3) is a functionalized


-hydroxy acid serving as a critical chiral building block in pharmaceutical synthesis and a specialized monomer in the bioengineering of functional polyhydroxyalkanoates (PHAs).

Distinguished by its terminal phenoxy group, this molecule offers unique steric and electronic properties compared to purely aliphatic analogs. It is primarily utilized in the development of Melanin-Concentrating Hormone (MCH) antagonists for metabolic disorders and as a precursor for aromatic-functionalized biopolymers with tunable thermal properties.

Core Chemical Identity[1]
PropertyDetail
Chemical Name 3-Hydroxy-5-phenoxypentanoic acid
CAS Number 155638-20-3
Molecular Formula C

H

O

Molecular Weight 210.23 g/mol
SMILES OC(CC(=O)O)CCOC1=CC=CC=C1
IUPAC Name 3-hydroxy-5-phenoxypentanoic acid
Appearance White to off-white solid
pKa (Predicted) ~4.5 (Carboxylic acid), ~14.5 (Secondary alcohol)

Chemical Structure & Properties[1][2][5][7][8][9]

The molecule features a pentanoic acid backbone with a hydroxyl group at the C3 position and a bulky phenoxy ether moiety at the C5 position. This structure imparts amphiphilic character, with the polar carboxyl/hydroxyl head and the lipophilic aromatic tail.

Structural Analysis
  • Chirality: The C3 carbon is a chiral center. In biological systems (e.g., Pseudomonas biosynthesis), the (R)-enantiomer is predominantly formed, which is critical for the stereoregularity of derived polymers.

  • Reactivity:

    • Carboxylic Acid (C1): Site for esterification, amide coupling, or polymerization.

    • Secondary Alcohol (C3): Site for oxidation to a ketone or dehydration to an alkene; acts as the nucleophile in PHA polymerization.

    • Phenoxy Ether (C5): Stable under mild conditions; provides

      
      -
      
      
      
      stacking interactions in supramolecular assemblies.

Synthesis & Production Protocols

Production strategies are bifurcated into Chemical Synthesis (for racemic or specific enantiomers via chiral resolution) and Microbial Biosynthesis (for enantiopure (R)-isomer production).

A. Chemical Synthesis (Reformatsky Route)

This method is preferred for generating the racemic acid or when scaling up for non-biological applications.

Protocol:

  • Precursor Preparation: 3-Phenoxypropanal is synthesized via the etherification of 3-bromopropanol with phenol, followed by Swern oxidation.

  • Reformatsky Reaction:

    • Reagents: 3-Phenoxypropanal, Ethyl bromoacetate, Activated Zinc dust.

    • Solvent: Anhydrous THF or Benzene/Toluene.

    • Condition: Reflux under inert atmosphere (N

      
      ).
      
    • Mechanism: The organozinc reagent attacks the aldehyde to form the

      
      -hydroxy ester (Ethyl 3-hydroxy-5-phenoxypentanoate).
      
  • Hydrolysis:

    • Reagents: LiOH or NaOH (1M aqueous).

    • Solvent: THF/Water (1:1).

    • Workup: Acidification with HCl to pH 2, extraction with Ethyl Acetate.

  • Purification: Recrystallization from hexane/ether or column chromatography.

B. Microbial Biosynthesis (Pathway Engineering)

This route yields the optically active (R)-3-hydroxy-5-phenoxypentanoic acid , typically as a monomer unit within a PHA polymer chain (PHA-MCL).

Organism: Pseudomonas putida or Pseudomonas cichorii.[1] Substrate: 5-Phenoxypentanoic acid (fed as the sole carbon source or co-substrate).

Mechanism: The bacteria metabolize the substrate via the


-oxidation pathway. The intermediate, (R)-3-hydroxy-5-phenoxypentanyl-CoA, is diverted from the oxidation cycle by the PHA synthase enzyme (PhaC) and polymerized.

Biosynthesis cluster_0 Substrate Uptake cluster_1 Beta-Oxidation Cycle cluster_2 Polymerization / Isolation S1 5-Phenoxypentanoic Acid (Exogenous Feed) S2 5-Phenoxypentanyl-CoA S1->S2 Acyl-CoA Synthetase S3 Trans-2-enoyl-CoA S2->S3 Acyl-CoA Dehydrogenase S4 (S)-3-Hydroxy-5-phenoxypentanyl-CoA S3->S4 Enoyl-CoA Hydratase S5 (R)-3-Hydroxy-5-phenoxypentanyl-CoA (Chiral Intermediate) S4->S5 Epimerase S6 PHA Synthase (PhaC) S5->S6 Polymerization S7 Poly(3-hydroxy-5-phenoxypentanoate) (Biopolymer) S6->S7 S8 (R)-3-Hydroxy-5-phenoxypentanoic Acid (Monomer via Hydrolysis) S7->S8 Acid/Enzymatic Hydrolysis

Figure 1: Biosynthetic pathway for the production of (R)-3-hydroxy-5-phenoxypentanoic acid via Pseudomonas fermentation.

Applications

A. Pharmaceutical Intermediate (MCH Antagonists)

3-Hydroxy-5-phenoxypentanoic acid serves as a scaffold for synthesizing antagonists of the Melanin-Concentrating Hormone (MCH) receptor 1 (MCH-R1).

  • Mechanism: MCH is a neuropeptide involved in energy homeostasis. Antagonists are developed to treat obesity and diabetes.

  • Usage: The acid functionality allows coupling to amine-bearing heterocycles (e.g., amino-quinolines or ureas), while the phenoxy tail occupies a hydrophobic pocket in the receptor, enhancing binding affinity.

B. Functionalized Biopolymers (PHAs)

Incorporating this monomer into Polyhydroxyalkanoates creates "aromatic PHAs."

  • Property Enhancement: The phenoxy side chain disrupts the crystalline packing of the polymer, typically lowering the glass transition temperature (

    
    ) and increasing flexibility compared to short-chain PHAs.
    
  • Post-Polymerization Modification: The aromatic ring can be sulfonated or nitrated to introduce hydrophilicity or cross-linking sites, creating biodegradable hydrogels or conductive polymers.

Analytical Profiling

For verification of identity and purity, the following analytical signatures are standard.

Mass Spectrometry (GC-MS)
  • Method: Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is required to volatilize the carboxyl and hydroxyl groups.

  • Fragment Ions (TMS derivative):

    • m/z 73: Trimethylsilyl group (base peak).

    • m/z 177: Characteristic fragment

      
      .
      
    • m/z 91: Tropylium ion (indicative of the benzyl/phenoxy moiety).

Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: CDCl

    
    [2][3]
    
  • Key Signals:

    • 
       7.2–6.9 ppm (m, 5H): Aromatic protons (Phenoxy group).[2][3]
      
    • 
       4.1–4.2 ppm (m, 1H): Methine proton at C3 (-CH OH-).
      
    • 
       4.0 ppm (t, 2H): Methylene protons adjacent to oxygen (-O-CH 
      
      
      
      -).
    • 
       2.5–2.6 ppm (m, 2H): Methylene protons alpha to carboxyl (-CH 
      
      
      
      -COOH).

References

  • Google Patents. (2003). Multicyclic compounds for use as melanin concentrating hormone antagonists in the treatment of obesity and diabetes (WO2003097047A1). Retrieved from

  • Google Patents. (2005). Polyhydroxyalkanoate containing amide group, sulfonic group, and sulfonate ester group (EP1579277B1).[4][1] Retrieved from

  • ChemBuyersGuide. (n.d.). 3-Hydroxy-5-phenoxypentanoic acid CAS 155638-20-3. Retrieved from

  • PubChem. (n.d.).[5] Compound Summary: 3-hydroxy-5-phenylpentanoic acid (Structural Analog). Retrieved from

Sources

Engineering Aromatic Side-Chain Polyhydroxyalkanoates (PHA): A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aromatic Advantage

Polyhydroxyalkanoates (PHAs) are widely recognized as biodegradable alternatives to petrochemical plastics.[1] However, the standard aliphatic PHAs (like PHB or PHBV) often suffer from limited thermal stability and a lack of functional groups for advanced biomedical applications.

Aromatic side-chain PHAs represent a high-value subclass where the side chain terminates in a phenyl group.[2] These materials are not merely "bioplastics"; they are functional biopolymers. The aromatic moiety introduces


-

stacking interactions
, significantly altering:
  • Thermal Properties: Tunable glass transition temperatures (

    
    ) and melting points (
    
    
    
    ).
  • Hydrophobicity: Enhanced interaction with hydrophobic small-molecule drugs.

  • Optical Properties: UV absorbance capabilities useful for tracking degradation.

This guide details the monomeric landscape, biosynthetic engineering, and validated extraction protocols for these advanced materials.

The Monomer Landscape

Unlike the rigid, highly crystalline poly(3-hydroxybutyrate) (PHB), aromatic PHAs are typically copolymers containing units derived from phenylalkanoic acids. The chain length between the ester linkage and the phenyl ring dictates the material's crystallinity and elastomeric behavior.

Table 1: Key Aromatic PHA Monomers and Precursors
Monomer Abbr.Systematic NamePrecursor (Feedstock)Side Chain CharacteristicsPrimary Property Impact
3HPhV 3-hydroxy-5-phenylvalerate5-Phenylvaleric acidOdd-chain (

equivalent)
Increases elasticity; lowers crystallinity compared to PHB.
3HPhX 3-hydroxy-6-phenylhexanoate6-Phenylhexanoic acidEven-chain (

equivalent)
Enhances amorphous regions; supports elastomeric behavior.
3HPhB 3-hydroxy-4-phenylbutyrate4-Phenylbutyric acidShort chainHigher rigidity; structurally similar to PHB but with steric bulk.
2H3PhP 2-hydroxy-3-phenylpropionatePhenylalanine (via shift)Alpha-hydroxy acidRare; introduces distinct degradation kinetics.

Technical Insight: The biosynthesis of these monomers follows the "odd-even" rule. Feeding Pseudomonas sp. with odd-chain phenylalkanoic acids (e.g., 5-phenylvaleric acid) predominantly yields monomers with odd carbon numbers (3HPhV), while even-chain precursors yield even-chain monomers (3HPhX).

Biosynthetic Engineering Logic

The production of aromatic PHAs relies on the metabolic versatility of Pseudomonas putida (strains KT2440, CA-3, or U). The bacterium utilizes the


-oxidation pathway  to process phenylalkanoic acids into 3-hydroxyacyl-CoA thioesters, which are then polymerized by the PHA synthase (PhaC).
Biosynthetic Pathway Diagram

The following diagram illustrates the metabolic flux from an external precursor (Phenylvaleric Acid) to the final polymer, highlighting the critical enzymatic checkpoints.

Biosynthesis cluster_ext Extracellular Environment cluster_cell Pseudomonas putida Cytosol PVA 5-Phenylvaleric Acid (Precursor) PVA_in Phenylvaleryl-CoA PVA->PVA_in FadD (Acyl-CoA Ligase) Enoyl trans-2-enoyl-CoA PVA_in->Enoyl FadE (Acyl-CoA Dehydrogenase) OH_acyl (R)-3-OH-Phenylvaleryl-CoA Enoyl->OH_acyl PhaJ (Enoyl-CoA Hydratase) BetaOx β-Oxidation Cycle OH_acyl->BetaOx FadB (Further Oxidation) Polymer Poly(3HPhV) OH_acyl->Polymer PhaC (PHA Synthase) BetaOx->PVA_in Recycling (C-2 loss)

Caption: Metabolic flux of phenylvaleric acid into PHA. PhaJ and PhaC are the critical enzymes diverting flux from β-oxidation to polymerization.

Material Science & Biomedical Applications[3][4][5][6]

Aromatic PHAs are not just structural materials; they are interactive matrices .

Thermal & Physical Properties

While aliphatic mcl-PHAs are often sticky elastomers with low


 (-40°C), aromatic side chains introduce rigidity.
  • 
     Shift:  Aromatic groups generally raise the 
    
    
    
    compared to equivalent length aliphatic chains due to restricted rotation and
    
    
    -stacking.
  • Crystallinity: Often lower than PHB, resulting in materials that are tough rather than brittle.

Drug Delivery Systems (DDS)

The primary advantage of aromatic PHAs in medicine is their ability to load hydrophobic drugs (e.g., Paclitaxel, Doxorubicin) with high efficiency.

  • Mechanism: The phenyl ring in the polymer side chain engages in

    
    -
    
    
    
    stacking with the aromatic rings of the drug molecule.
  • Outcome: Slower, more sustained release profiles compared to PLGA or aliphatic PHAs, where "burst release" is common due to simple physical entrapment.

Validated Experimental Protocol: Extraction & Characterization

Directive: This protocol is designed as a self-validating system. You must confirm specific physical checkpoints (CP) before proceeding to the next step to ensure purity.

Phase 1: Solvent Extraction (Anisole Method)

Avoids toxic halogenated solvents (Chloroform) where possible, utilizing Anisole as a greener alternative.

  • Harvest: Centrifuge P. putida culture (10 min, 6000

    
     g). Lyophilize pellet for 24h.
    
  • Digestion: Resuspend dry biomass in Anisole (10 mL per g biomass). Heat to 100°C for 2 hours with stirring.

    • Mechanism:[3] High temperature lyses cells; PHA dissolves in hot anisole.

  • Filtration (CP1): Filter the hot solution through a 0.45

    
    m PTFE membrane.
    
    • Checkpoint 1: The filtrate must be optically clear (amber colored), with no visible particulates. If cloudy, reheat and refilter.

  • Precipitation: Dropwise add the hot filtrate into a 5-fold excess of ice-cold Ethanol or Methanol.

    • Observation: Aromatic PHA typically precipitates as a white/off-white stringy mass or gum.

Phase 2: Purification & Validation
  • Wash: Redissolve the precipitate in a minimal volume of Acetone (if soluble) or warm Anisole, and re-precipitate in Ethanol.

  • Drying: Vacuum dry at 40°C for 24h.

  • Characterization (NMR): Dissolve 10 mg in

    
    .
    
Phase 3: NMR Characterization Workflow

Use the following diagram to interpret the NMR spectrum and validate the structure.

NMR_Analysis cluster_signals Signal Validation (1H-NMR) Sample Purified PHA Sample (in CDCl3) Aromatic 7.1 - 7.4 ppm (Multiplet) Phenyl Ring Protons Sample->Aromatic Methine 5.1 - 5.3 ppm (Multiplet) Backbone CH (Ester linkage) Sample->Methine Methylene 2.4 - 2.6 ppm (Multiplet) Backbone CH2 (Alpha to Carbonyl) Sample->Methylene Decision Does Ratio of Aromatic:Methine match expected stoichiometry? Aromatic->Decision Methine->Decision Result_Pass PASS: Pure Aromatic PHA Decision->Result_Pass Yes Result_Fail FAIL: Check for Lipid/Protein Impurity Decision->Result_Fail No

Caption: 1H-NMR validation logic. The integration ratio between the aromatic protons (5H) and the backbone methine (1H) confirms the side-chain identity.

References

  • Biosynthesis and Characteristics of Aromatic Polyhydroxyalkanoates. National Institutes of Health (PMC). Available at: [Link]

  • Metabolic Engineering of Pseudomonas putida KT2440 for the Production of para-Hydroxy Benzoic Acid. Frontiers in Microbiology. Available at: [Link][4][5]

  • Catalyzed Chemical Synthesis of Unnatural Aromatic Polyhydroxyalkanoate. Macromolecules (ACS). Available at: [Link]

  • Enhancing the Potential of PHAs in Tissue Engineering Applications. MDPI. Available at: [Link][6][4]

  • Bacterial synthesis of polyhydroxyalkanoates containing aromatic and aliphatic monomers by Pseudomonas putida CA-3. International Journal of Biological Macromolecules. Available at: [Link]

Sources

A Comparative Analysis of 3-Hydroxy-5-phenoxypentanoic Acid and 3-hydroxy-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals:

Introduction

In the landscape of medicinal chemistry and drug development, the nuanced modification of molecular scaffolds is a cornerstone of optimizing therapeutic efficacy, pharmacokinetic profiles, and safety. This guide provides a deep comparative analysis of two structurally related β-hydroxy acids: 3-hydroxy-5-phenylpentanoic acid and its close analogue, 3-hydroxy-5-phenoxypentanoic acid. While the former is a well-documented chiral building block found in natural sources and utilized in the synthesis of bioactive compounds[1], the latter represents a strategic bioisosteric modification.

The core distinction lies in the terminal group: a phenyl group (C₆H₅-) versus a phenoxy group (C₆H₅O-). This seemingly minor alteration—the insertion of an ether oxygen—introduces significant changes in stereoelectronic properties, conformation, and metabolic stability. Understanding these differences is critical for researchers aiming to leverage these scaffolds in the design of novel therapeutics, from enzyme inhibitors to antimicrobial agents. This document will dissect their chemical properties, provide detailed synthetic and analytical protocols, and explore the profound implications of the phenyl-to-phenoxy substitution from a drug design perspective.

Part 1: Structural and Physicochemical Properties

The fundamental difference between the two molecules is the ether linkage in the phenoxy analogue, which replaces a methylene group in the phenyl structure. This change has predictable consequences on the molecule's physical and chemical behavior.

Caption: Chemical structures of the two title compounds.

Table 1: Comparative Physicochemical Properties
Property3-hydroxy-5-phenylpentanoic acid3-hydroxy-5-phenoxypentanoic acid (Predicted)Rationale for Prediction
Molecular Formula C₁₁H₁₄O₃[1][2]C₁₁H₁₄O₄Addition of one oxygen atom.
Molecular Weight 194.23 g/mol [1][2]210.23 g/mol Increased by the mass of one oxygen atom.
LogP (Lipophilicity) ~1.4Slightly Lower (~1.2-1.3)The ether oxygen introduces polarity and potential for H-bonding with water, slightly reducing lipophilicity.
pKa (Acidity) ~4.5 - 4.8~4.5 - 4.8The terminal aromatic group has a minimal inductive effect on the distant carboxylic acid proton.
Hydrogen Bond Donors 2 (Carboxyl OH, Alcohol OH)2 (Carboxyl OH, Alcohol OH)Both structures contain the same hydrogen bond donating groups.
Hydrogen Bond Acceptors 3 (Carbonyl O, Alcohol O, Carboxyl OH)4 (Carbonyl O, Alcohol O, Carboxyl OH, Ether O )The ether oxygen in the phenoxy group acts as an additional hydrogen bond acceptor.
Rotatable Bonds 56The C-O-C ether linkage adds an extra axis of rotation, increasing conformational flexibility.
Polar Surface Area (PSA) 57.53 Ų~66.76 ŲThe addition of the polar ether oxygen significantly increases the polar surface area.

Part 2: Synthesis and Methodologies

The synthesis of chiral β-hydroxy acids is a well-established field, often relying on stereocontrolled aldol reactions. The established synthesis for the phenyl compound provides a robust template for the proposed synthesis of its phenoxy counterpart.

A. Asymmetric Synthesis of (S)-3-hydroxy-5-phenylpentanoic Acid

The enantiomerically pure (S)-enantiomer is a key intermediate for various natural products[3][4]. A reliable method involves an Evans asymmetric aldol reaction, which uses a chiral auxiliary to direct the stereochemistry of the reaction, followed by hydrolytic cleavage of the auxiliary.

Caption: Workflow for the asymmetric synthesis of the phenyl compound.

Experimental Protocol: Asymmetric Synthesis of (S)-3-hydroxy-5-phenylpentanoic Acid [3][4]

  • Rationale: This protocol utilizes an (R)-N-acetyloxazolidinone as a chiral auxiliary. The titanium tetrachloride (TiCl₄) mediated aldol reaction with 3-phenylpropanal proceeds with high diastereoselectivity. The subsequent separation of diastereomers and non-destructive cleavage of the auxiliary yields the target acid with high enantiomeric excess (ee).

  • Step 1: Aldol Addition

    • To a solution of (R)-acetyloxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (N₂) at -78 °C, add titanium tetrachloride (1.1 eq, 1.0 M solution in CH₂Cl₂).

    • Stir the mixture for 5 minutes, then add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise. The solution should turn a deep red color.

    • After stirring for 30 minutes, add 3-phenylpropanal (1.2 eq) dropwise.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diastereomeric imides.

  • Step 2: Diastereomer Separation

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to separate the desired (3′R,4S)-imide diastereomer from the minor (3′R,4R) diastereomer.

  • Step 3: Chiral Auxiliary Cleavage

    • Dissolve the purified (3′R,4S)-imide (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water at 0 °C.

    • Add aqueous hydrogen peroxide (30 wt. %, 4.5 eq) followed by lithium hydroxide (LiOH) (1.6 eq).

    • Stir the mixture vigorously at 0 °C for 4-6 hours.

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).

    • Remove the THF under reduced pressure. Wash the aqueous residue with CH₂Cl₂ to remove the recovered chiral auxiliary.

    • Acidify the aqueous layer to pH ~2 with 1N HCl.

    • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield (S)-3-hydroxy-5-phenylpentanoic acid. The enantiomeric excess can be determined after conversion to its methyl ester.

B. Proposed Asymmetric Synthesis of 3-hydroxy-5-phenoxypentanoic Acid

By adapting the validated protocol for the phenyl analogue, a logical synthetic route for the phenoxy compound can be proposed. The key adaptation is the replacement of 3-phenylpropanal with 3-phenoxypropanal as the starting aldehyde.

Caption: Proposed workflow for the asymmetric synthesis of the phenoxy compound.

Proposed Experimental Protocol

  • Rationale: The electronic properties of 3-phenoxypropanal are sufficiently similar to 3-phenylpropanal to expect comparable reactivity and stereoselectivity in the Evans aldol reaction. The subsequent steps of purification and cleavage should proceed analogously.

  • Execution: The protocol would be identical to the one described for the phenyl compound, with the critical substitution of 3-phenoxypropanal for 3-phenylpropanal in Step 1.3. All other reagents, conditions, and procedures would remain the same as a starting point for optimization.

Part 3: Analytical Characterization

Rigorous analytical chemistry is required to confirm the structure and, critically, the enantiomeric purity of these chiral molecules.

Protocol: Determination of Enantiomeric Excess (ee) via Chiral HPLC

  • Rationale: Direct separation of enantiomers is the gold standard for determining enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) can resolve the two enantiomers, and the relative peak areas provide a quantitative measure of the ee.[5] For carboxylic acids, derivatization to an ester (e.g., methyl ester) is often performed to improve chromatographic behavior.

  • Step 1: Derivatization to Methyl Ester (for analysis)

    • Dissolve a small sample (~5 mg) of the hydroxy acid in methanol (2 mL).

    • Add a few drops of concentrated sulfuric acid.

    • Reflux the mixture for 2-4 hours.

    • Cool to room temperature, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.

    • Dry the organic layer (Na₂SO₄) and concentrate to obtain the methyl ester.

  • Step 2: Chiral HPLC Analysis

    • Column: Select an appropriate CSP, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

    • Detection: UV detection at a wavelength where the phenyl or phenoxy chromophore absorbs (e.g., 254 nm).

    • Analysis: Inject the derivatized sample. The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.

Alternatively, NMR spectroscopy with chiral derivatizing agents like Mosher's acid can be used to determine the absolute configuration and enantiomeric purity.[]

Part 4: Comparative Biological & Pharmacological Relevance: The Phenyl vs. Phenoxy Bioisostere

The strategic replacement of a functional group with another that retains similar physical or chemical properties is known as isosteric or bioisosteric replacement.[7] This is a powerful tool in drug discovery to modulate a molecule's properties.[8][9] The substitution of a phenyl with a phenoxy group is a classic example.

G cluster_bioisostere Bioisosteric Replacement and Its Consequences cluster_props_parent Properties cluster_props_analogue Modified Properties parent Phenyl Scaffold (C-C-Ph) analogue Phenoxy Scaffold (C-O-Ph) parent->analogue Bioisosteric Replacement p1 Rigid Linker p2 Hydrophobic p3 Metabolically Susceptible (Oxidation) a1 Flexible Linker (Ether) a2 Added H-Bond Acceptor a3 Altered Electronics (π-basic) a4 Potentially Improved Metabolic Stability

Caption: The impact of replacing a phenyl with a phenoxy group.

A. Established Role of the Phenyl Scaffold

(R)-3-hydroxy-5-phenylpentanoic acid is a valuable chiral building block.

  • Natural Product Synthesis: It is a precursor for the asymmetric synthesis of diarylpentanoids and diarylheptanoids, which are known for their anti-tumor, anti-inflammatory, and antioxidant activities.[1]

  • Enzyme Inhibitors: The core structure is related to statine-like amino acids, which are known transition-state mimics for protease inhibitors.[10] For example, it is a precursor for synthesizing analogues of Bestatin, a potent aminopeptidase inhibitor.[1]

  • Biopolymers: It serves as a monomeric unit in bacterially derived polyhydroxyalkanoates (PHAs).[1][11]

B. Predicted Impact of the Phenoxy Moiety

The introduction of the ether oxygen atom in the phenoxy analogue can profoundly alter its drug-like properties. The phenoxy group is often considered a "privileged" moiety in medicinal chemistry for its ability to improve biological activity.[12]

  • Receptor Binding and Affinity:

    • Hydrogen Bonding: The ether oxygen introduces a new hydrogen bond acceptor site, which could form a crucial interaction with a receptor pocket that was previously unavailable to the phenyl analogue.

    • Conformational Flexibility: The additional rotatable bond increases the molecule's flexibility. This can allow it to adopt a more favorable conformation for binding (an entropic advantage) but can also carry an entropic penalty upon binding if it must "freeze" into a specific conformation.

    • Electronic Effects: The oxygen atom can donate electron density into the aromatic ring, making the phenoxy group more π-basic than a simple phenyl ring. This can strengthen π-π or cation-π interactions with aromatic or positively charged residues in a binding site.[13]

  • Metabolism and Pharmacokinetics (PK):

    • Metabolic Stability: Phenyl rings are common sites of metabolic oxidation by Cytochrome P450 (CYP) enzymes, often leading to rapid clearance.[14] The phenoxy group can alter this susceptibility. The ether linkage itself is generally more stable to oxidation than an alkyl chain, and the altered electronics of the ring may reduce its likelihood of being hydroxylated. This can lead to improved metabolic stability and a longer half-life in vivo.[15]

    • Solubility and Permeability: The increased polarity and hydrogen bonding capacity of the phenoxy group can lead to modest improvements in aqueous solubility. However, the increase in polar surface area might slightly reduce passive membrane permeability, a factor that must be balanced in drug design.

Conclusion and Future Perspectives

While 3-hydroxy-5-phenylpentanoic acid is a validated and valuable chiral synthon, its phenoxy analogue represents a compelling next-generation scaffold for exploration. The strategic insertion of an ether oxygen serves as a textbook example of bioisosteric replacement, offering researchers a powerful method to fine-tune the pharmacological properties of a lead compound.

This guide has provided the theoretical framework, synthetic strategy, and analytical considerations for a head-to-head comparison of these two molecules. The proposed synthesis of 3-hydroxy-5-phenoxypentanoic acid is highly feasible based on established chemistry. Future experimental work should focus on validating this synthesis and then proceeding to a direct comparison of the biological activities of both compounds in relevant assays (e.g., enzyme inhibition, antimicrobial activity). Such studies will provide invaluable empirical data on how the phenyl-to-phenoxy switch modulates efficacy and pharmacokinetics, offering crucial insights for the rational design of new and improved therapeutics.

References

  • Jung, S. M., Lee, H.-J., Ryu, H. W., Oh, S.-R., & Lee, K.-I. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. International Journal of Molecular Sciences, 26(1476). Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-Hydroxy-5-phenylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Jung, S. M., Lee, H.-J., Ryu, H. W., Oh, S.-R., & Lee, K.-I. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). Molecules, 26(1476). Available from: [Link]

  • Stoermer, M.J., & Pinhey, J.T. (1998). 3-Hydroxy-3-methyl-5-phenylpentanoic Acid. Molecules, 3, M61. Available from: [Link]

  • Wikipedia. (n.d.). Phenyl group. Retrieved from [Link]

  • Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. Royal Society of Chemistry. Retrieved from [Link]

  • Karczmarzyk, Z., et al. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Molecules, 27(19), 6699. Available from: [Link]

  • Chung, A., Jin, H. L., Park, S. J., & Lee, S. Y. (2013). Production of medium-chain-length 3-hydroxyalkanoic acids by β-oxidation and phaC operon deleted Pseudomonas entomophila harboring thioesterase gene. Applied Microbiology and Biotechnology, 97(5), 2215-2224. Available from: [Link]

  • Mooney, J. E., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(13), 7134-7148. Available from: [Link]

  • Wang, W., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. European Journal of Pharmaceutical Sciences, 48(4-5), 725-733. Available from: [Link]

  • O'Dowd, B., et al. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. Organic Letters, 13(8), 2046-2049. Available from: [Link]

  • Macmillan Group. (2021). phenyl bioisosterism unlayered. Retrieved from [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Morressier. (2023). Comparison of phenyl and phenoxy stationary phase types based on Pi-Pi Interactions on chromatographic retention. Retrieved from [Link]

  • Nakano, M., et al. (2021). Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Molecular Systems Design & Engineering, 6, 929-937. Available from: [Link]

  • de Sousa, J. S., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3186. Available from: [Link]

  • Shultz, M. D., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry, 12(4), 544-553. Available from: [Link]

  • ResearchGate. (2025). Efficient Production of ( R )-3-Hydroxycarboxylic Acids by Biotechnological Conversion of Polyhydroxyalkanoates and Their Purification. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Retrieved from [Link]

  • ResearchGate. (2025). Facile determination of the absolute configurations of α-hydroxy acids by chiral derivatization coupled with liquid chromatography-mass spectrometry analysis. Retrieved from [Link]

  • AOCS. (2019). Polyhydroxyalkanoates. Retrieved from [Link]

  • ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]

  • Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Retrieved from [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 3-23. Available from: [Link]

  • de la Rosa, R., et al. (2010). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 15(11), 7985-8004. Available from: [Link]

  • Nielsen, P., & Rasmussen, F. (1981). Pharmacokinetics of phenylbutazone and oxyphenabutazone in the pig. Journal of Veterinary Pharmacology and Therapeutics, 4(2), 129-137. Available from: [Link]

  • Kabilan, S., et al. (2021). The Synthesis, Characterization and Applications of Polyhydroxyalkanoates (PHAs) and PHA-Based Nanoparticles. Polymers, 13(19), 3324. Available from: [Link]

  • Al-Suhaimi, K. S., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2901. Available from: [Link]

  • ChemSynthesis. (2025). 3,5-dioxo-5-phenylpentanoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyhydroxyalkanoates. Retrieved from [Link]

  • Genova Diagnostics. (n.d.). Support Guide. Retrieved from [Link]

  • Semantic Scholar. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • G-Day, X., et al. (2020). 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. Molecules, 26(1), 1. Available from: [Link]

Sources

Biological role of 3-hydroxy-5-phenoxypentanoic acid in Pseudomonas

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Putative Biological Role of 3-Hydroxy-5-phenoxypentanoic Acid in Pseudomonas

Authored by: A Senior Application Scientist

Preamble: Navigating the Known Unknowns

To our fellow researchers, scientists, and drug development professionals, this guide ventures into a fascinating yet uncharted territory: the biological significance of 3-hydroxy-5-phenoxypentanoic acid within the metabolic landscape of Pseudomonas. It is imperative to state at the outset that direct, empirical studies on the interaction of this specific molecule with Pseudomonas are not yet present in the published literature. However, the absence of direct evidence is not a barrier to scientific inquiry but rather an invitation to hypothesize, explore, and innovate.

This document, therefore, is constructed upon a foundation of established principles in Pseudomonas metabolism, drawing parallels from structurally similar compounds and well-characterized enzymatic capabilities of this versatile bacterial genus. We will synthesize existing knowledge to postulate potential metabolic pathways, biological activities, and experimental frameworks to investigate the role of 3-hydroxy-5-phenoxypentanoic acid. Our objective is to provide a comprehensive, technically-grounded resource that empowers you to embark on novel research directions in microbiology, synthetic biology, and pharmacology.

Part 1: Physicochemical Profile of 3-Hydroxy-5-phenoxypentanoic Acid

3-Hydroxy-5-phenoxypentanoic acid is a chiral carboxylic acid. Its structure features a hydroxyl group at the third carbon (C3) and a phenoxy group at the fifth carbon (C5). This combination of a fatty acid-like backbone with an aromatic ether linkage makes it an intriguing molecule from a biochemical perspective.

PropertyValueSource
Molecular Formula C11H14O3PubChem
Molecular Weight 194.23 g/mol [1]
IUPAC Name 3-hydroxy-5-phenylpentanoic acid[1]
SMILES C1=CC=C(C=C1)CCC(CC(=O)O)O[1]
Chirality Exists as (R) and (S) enantiomers[2]

The presence of both a hydrophilic carboxyl group and a lipophilic phenoxy group suggests that this molecule may interact with biological membranes and potentially be a substrate for enzymes involved in both fatty acid and aromatic compound metabolism.

Part 2: Postulated Metabolic Fates in Pseudomonas

The metabolic versatility of Pseudomonas species, particularly their prowess in degrading a wide array of organic compounds, provides a strong basis for hypothesizing the metabolic fate of 3-hydroxy-5-phenoxypentanoic acid.[3][4] We will explore two primary possibilities: its catabolism as a carbon and energy source and its potential biosynthesis as a novel metabolite.

Putative Catabolic Pathway

Pseudomonas species are well-known for their ability to degrade aromatic compounds, including those with ether linkages.[5] Based on established pathways for the degradation of similar molecules like 3-phenoxybenzoate and various phenylalkanoic acids, we can propose a plausible catabolic route for 3-hydroxy-5-phenoxypentanoic acid.

The proposed pathway would likely initiate with the cleavage of the ether bond, a common strategy employed by Pseudomonas to break down complex aromatic compounds. This would be followed by the degradation of the resulting aliphatic and aromatic fragments through central metabolic pathways.

Catabolic_Pathway cluster_0 Initial Breakdown cluster_1 Aromatic Catabolism cluster_2 Aliphatic Catabolism 3-hydroxy-5-phenoxypentanoic acid 3-hydroxy-5-phenoxypentanoic acid Phenol Phenol 3-hydroxy-5-phenoxypentanoic acid->Phenol Etherase/Monooxygenase 3-hydroxy-5-oxopentanoic acid 3-hydroxy-5-oxopentanoic acid 3-hydroxy-5-phenoxypentanoic acid->3-hydroxy-5-oxopentanoic acid Dehydrogenase Catechol Catechol Phenol->Catechol Hydroxylase Acetyl-CoA Acetyl-CoA 3-hydroxy-5-oxopentanoic acid->Acetyl-CoA Propionyl-CoA Propionyl-CoA 3-hydroxy-5-oxopentanoic acid->Propionyl-CoA Central Metabolism (TCA Cycle) Central Metabolism (TCA Cycle) Catechol->Central Metabolism (TCA Cycle) Dioxygenase Acetyl-CoA->Central Metabolism (TCA Cycle) Propionyl-CoA->Central Metabolism (TCA Cycle) Biosynthetic_Pathway cluster_0 Precursor Supply cluster_1 Monomer Synthesis cluster_2 Polymerization Fatty Acid Metabolism Fatty Acid Metabolism Acyl-CoA Precursors Acyl-CoA Precursors Fatty Acid Metabolism->Acyl-CoA Precursors Aromatic Precursor Pool Aromatic Precursor Pool Aromatic Precursor Pool->Acyl-CoA Precursors 3-hydroxy-5-phenoxypentanoyl-CoA 3-hydroxy-5-phenoxypentanoyl-CoA Acyl-CoA Precursors->3-hydroxy-5-phenoxypentanoyl-CoA Modified β-oxidation or Fatty Acid Synthase PHA Synthase (PhaC) PHA Synthase (PhaC) 3-hydroxy-5-phenoxypentanoyl-CoA->PHA Synthase (PhaC) Novel PHA with Phenoxy Side Chains Novel PHA with Phenoxy Side Chains PHA Synthase (PhaC)->Novel PHA with Phenoxy Side Chains

Caption: Proposed biosynthetic pathway for a novel PHA containing 3-hydroxy-5-phenoxypentanoic acid monomers.

Part 3: Potential Biological Activities and Roles

Based on the activities of structurally related molecules, we can infer several potential biological roles for 3-hydroxy-5-phenoxypentanoic acid.

Antimicrobial Properties

Several 3-hydroxy acids and phenolic compounds have been shown to possess antimicrobial activity. For instance, 3-hydroxyphenylacetic acid exhibits a dose-dependent antimicrobial effect on P. aeruginosa. [6]It is plausible that 3-hydroxy-5-phenoxypentanoic acid could also exhibit antimicrobial properties, potentially by disrupting cell membrane integrity or interfering with key metabolic processes.

Quorum Sensing and Biofilm Formation

In Pseudomonas aeruginosa, 3-hydroxyalkanoic acids are precursors for the synthesis of rhamnolipids, which are crucial for biofilm formation and motility. [7][8]It is conceivable that 3-hydroxy-5-phenoxypentanoic acid could either be incorporated into novel rhamnolipid-like structures or act as an antagonist to quorum sensing systems, thereby modulating biofilm formation. The impact of various phenolic compounds on P. aeruginosa biofilm formation has been documented, suggesting that the phenoxy group could play a significant role in this activity. [9]

Precursor for Novel Biopolymers

As discussed in the biosynthesis section, the most significant potential role for this compound could be as a monomer for novel PHAs. The introduction of a phenoxy group into the PHA backbone could lead to bioplastics with enhanced properties, such as increased rigidity, altered thermal properties, and different surface characteristics, opening up new applications in medicine and industry.

Part 4: Experimental Methodologies for Investigation

To empirically validate the postulated roles of 3-hydroxy-5-phenoxypentanoic acid, a systematic experimental approach is necessary. The following protocols provide a starting point for researchers.

Protocol for Assessing Catabolism

Objective: To determine if Pseudomonas strains can utilize 3-hydroxy-5-phenoxypentanoic acid as a sole carbon and energy source.

Materials:

  • Pseudomonas strain of interest (e.g., P. putida KT2440)

  • M9 minimal medium

  • 3-hydroxy-5-phenoxypentanoic acid (as a filter-sterilized stock solution)

  • Glucose (as a positive control)

  • Sterile culture tubes or microplates

  • Spectrophotometer

Procedure:

  • Prepare M9 minimal medium according to the standard protocol.

  • Dispense the M9 medium into sterile culture tubes or microplate wells.

  • Supplement the medium with 3-hydroxy-5-phenoxypentanoic acid to a final concentration of 1-5 mM.

  • Prepare a positive control with glucose (e.g., 10 mM) and a negative control with no added carbon source.

  • Inoculate the media with an overnight culture of the Pseudomonas strain, washed and resuspended in M9 salts to remove residual carbon sources.

  • Incubate the cultures at the optimal growth temperature for the strain (e.g., 30°C) with shaking.

  • Monitor bacterial growth over time by measuring the optical density at 600 nm (OD600).

  • An increase in OD600 in the presence of 3-hydroxy-5-phenoxypentanoic acid compared to the negative control indicates its utilization as a carbon source.

Protocol for Detecting Biosynthesis and Incorporation into PHAs

Objective: To determine if Pseudomonas can be induced to produce 3-hydroxy-5-phenoxypentanoic acid and incorporate it into PHAs.

Materials:

  • Pseudomonas strain capable of PHA production (e.g., P. putida KT2440)

  • Growth medium conducive to PHA accumulation (e.g., nitrogen-limited medium)

  • A potential precursor for 3-hydroxy-5-phenoxypentanoic acid (e.g., phenoxyacetic acid or a related compound)

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Solvents for PHA extraction (e.g., chloroform, methanol)

Procedure:

  • Culture the Pseudomonas strain in a nutrient-rich medium to obtain sufficient biomass.

  • Transfer the cells to a nitrogen-limited medium containing a primary carbon source (e.g., glucose) and the potential precursor.

  • Incubate the culture for 24-72 hours to allow for PHA accumulation.

  • Harvest the cells by centrifugation and lyophilize them.

  • Extract the PHA from the dried cells using chloroform.

  • Precipitate the PHA by adding methanol.

  • Analyze the extracted polymer by GC-MS after methanolysis to identify the constituent 3-hydroxy acid monomers. The presence of a peak corresponding to the methyl ester of 3-hydroxy-5-phenoxypentanoic acid would confirm its biosynthesis and incorporation into the PHA.

Protocol for Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of 3-hydroxy-5-phenoxypentanoic acid against Pseudomonas.

Materials:

  • Pseudomonas strain of interest

  • Mueller-Hinton broth

  • 3-hydroxy-5-phenoxypentanoic acid (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a serial dilution of 3-hydroxy-5-phenoxypentanoic acid in Mueller-Hinton broth in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the Pseudomonas strain.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the microplate at the optimal growth temperature for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Part 5: Future Perspectives and Applications

The study of 3-hydroxy-5-phenoxypentanoic acid in the context of Pseudomonas metabolism is a promising area of research with several potential applications.

  • Bioremediation: If Pseudomonas can effectively degrade this compound, it could be harnessed for the bioremediation of environments contaminated with related phenoxy-containing pollutants.

  • Novel Antimicrobials: Should this molecule exhibit significant antimicrobial activity, it could serve as a lead compound for the development of new antibiotics, particularly against biofilm-forming bacteria.

  • Advanced Biomaterials: The development of novel PHAs incorporating 3-hydroxy-5-phenoxypentanoic acid could lead to the creation of advanced biomaterials with tailored properties for applications in drug delivery, tissue engineering, and sustainable plastics.

  • Metabolic Engineering: Understanding the metabolic pathways involved in the synthesis and degradation of this compound will open up new avenues for the metabolic engineering of Pseudomonas to produce a wide range of valuable chemicals and materials.

References

  • Hopper, D. J. (1978). The catabolism of aromatic compounds by microorganisms. Biochemical Society Transactions, 6(6), 1159-1163.
  • Gunes, H., et al. (2021). Pseudomonas aeruginosa Presents Multiple Vital Changes in Its Proteome in the Presence of 3-Hydroxyphenylacetic Acid, a Promising Antimicrobial Agent. ACS Omega, 6(2), 1438-1448.
  • Verlinden, R. A. J., et al. (2007). Bacterial synthesis of polyhydroxyalkanoates. Journal of Applied Microbiology, 102(6), 1437-1449.
  • Wang, S., et al. (2025). Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production. AMB Express, 15(1), 72.
  • Schmidt, F., et al. (2025). Engineering Pseudomonas putida for production of 3-hydroxyacids using hybrid type I polyketide synthases. Metabolic Engineering, 88, 10-21.
  • Phale, P. S., et al. (2013). The metabolic pathways for aromatic compounds in Pseudomonas putida CSV86.
  • Zhang, X., et al. (2025). Metabolic design of a platform Pseudomonas strain producing various phenazine derivatives. Metabolic Engineering, 89, 102-111.
  • Tiso, T., et al. (2019). Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. Frontiers in Bioengineering and Biotechnology, 7, 108.
  • Lee, K., & Lee, S. Y. (2013). Simultaneous inhibition of rhamnolipid and polyhydroxyalkanoate synthesis in Pseudomonas aeruginosa by 2-bromo-compounds. PLoS One, 8(9), e73986.
  • Tag, A., et al. (2015). Metabolic functions of Pseudomonas fluorescens strains from Populus deltoides depend on rhizosphere or endosphere isolation compartment. Frontiers in Microbiology, 6, 1126.
  • Badri, A., et al. (2013). Effect of plant phenolic compounds on biofilm formation by Pseudomonas aeruginosa. APMIS, 121(11), 1055-1062.
  • Janotova, A., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. International Journal of Molecular Sciences, 23(2), 856.
  • Wang, S., et al. (2025). Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production. AMB Express, 15(72).
  • Anderson, A. J., & Dawes, E. A. (1990). Occurrence, metabolism, metabolic role, and industrial uses of bacterial polyhydroxyalkanoates. Microbiological Reviews, 54(4), 450-472.
  • Bartell, J. A., et al. (2021).
  • PubChem. (n.d.). xi-3-Hydroxy-5-phenylpentanoic acid O-beta-D-Glucopyranoside. Retrieved from [Link]

  • Wang, S., et al. (2025). Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production. AMB Express, 15, 72.
  • Das, A., et al. (2017). A review on the potential pharmacological applications of enzymes associated with bacterial metabolism of aromatic compounds. Journal of Microbiology and Antimicrobials, 9(1), 1-13.
  • Ramirez, C. A. C., et al. (2024).
  • Tiso, T., et al. (2019). Production of 3-hydroxypropanoic acid from glycerol by metabolically engineered bacteria. Chalmers University of Technology.
  • Sankarganesh, P., et al. (2025). 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii. European Journal of Clinical Microbiology & Infectious Diseases, 44(3), 653-669.
  • Sankarganesh, P., et al. (2025). 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii.
  • PubChem. (n.d.). (R)-3-Hydroxy-5-phenylpentanoic acid. Retrieved from [Link]

Sources

Thermodynamic properties of phenoxy-substituted beta-hydroxy acids

Thermodynamic Characterization and Solubility Modeling of Phenoxy-Substituted -Hydroxy Acids

Executive Summary

The precise thermodynamic characterization of 3-phenoxy-2-hydroxypropanoic acid (and its substituted analogs) is a prerequisite for designing robust crystallization processes. As a key intermediate in the synthesis of aryloxypropanolamine

This guide provides a comprehensive framework for determining the solid-liquid equilibrium (SLE), enthalpy of fusion, and solubility modeling (using Modified Apelblat and van't Hoff equations) required to scale up purification processes.

Molecular Architecture & Significance

The core structure of interest involves a phenoxy group linked to a propionic acid backbone with a hydroxyl group at the


  • IUPAC Name: 3-phenoxy-2-hydroxypropanoic acid

  • Role: Chiral resolution agent and synthetic intermediate.

  • Critical Attribute: The hydroxyl group at C2 introduces a chiral center, necessitating strict control over enantiomeric purity during crystallization.

Synthesis & Pathway Logic[1]

The thermodynamic stability of the crystal lattice is established during the hydrolysis of the precursor epoxide or glycidic ester.

SynthesisPathwaycluster_thermoThermodynamic Control PointsPhenolPhenol(Ph-OH)IntermediateGlycidyl EtherIntermediatePhenol->Intermediate NaOH, reflux(Nucleophilic Subst.)EpichlorohydrinEpichlorohydrinEpichlorohydrin->IntermediateProduct3-phenoxy-2-hydroxy-propanoic acidIntermediate->Product Oxidation/Hydrolysis(Ring Opening)

Figure 1: Synthetic pathway highlighting the formation of the target

1

Solid-State Thermodynamics

Understanding the energy required to break the crystal lattice is fundamental to solubility modeling.

Melting Point and Enthalpy of Fusion

For phenoxy-substituted acids, the intermolecular hydrogen bonding (Carboxyl-Carboxyl dimer and Hydroxyl-Ether interactions) creates a stable lattice.

  • Melting Point (

    
    ):  Typically ranges from 95°C to 130°C  depending on ring substitutions (e.g., 3-phenoxypropionic acid melts at ~97.5°C; the 2-hydroxy group typically elevates this due to additional H-bonding).
    
  • Enthalpy of Fusion (

    
    ):  Represents the energy barrier to solubilization.
    
Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine onset temperature (


  • Preparation: Weigh 3.0–5.0 mg of dried sample into an aluminum crucible. Crimp with a perforated lid to allow volatile escape if decomposition occurs (though these acids are generally stable).

  • Equilibration: Hold at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 160°C at a rate of 5°C/min (or 10 K/min).

  • Analysis: Integrate the endothermic peak. The onset is taken as

    
    .
    
  • Validation: Calibrate system with Indium (

    
    C, 
    
    
    J/g).

Solution Thermodynamics & Solubility Modeling

Solubility is not merely "how much dissolves"; it is a function of temperature described by thermodynamic models. We utilize the Modified Apelblat Equation for its superior fit in polar non-ideal solvents.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


  • A, B, C: Empirical parameters derived from regression analysis.

  • Applicability: Highly accurate for phenoxy-acids in alcohols (Methanol, Ethanol) and esters (Ethyl Acetate).

The van't Hoff Analysis

Used to extract thermodynamic functions of solution:

  • 
    :  Enthalpy of solution (usually positive, indicating endothermic dissolution).
    
  • 
    :  Entropy of solution.
    
  • Interpretation: A linear plot of

    
     vs. 
    
    
    confirms the validity of the model within the measured range.
Representative Solubility Data

Note: Values below are representative of the class (3-phenoxypropionic acid derivatives) for process design simulation.

SolventSolubility (298.15 K) [mol fraction]Solubility (318.15 K) [mol fraction]Trend
Methanol


High solubility; H-bonding donor/acceptor match.
Ethanol


Good solvent; slightly lower than MeOH due to steric bulk.
Acetone


Moderate; good for cooling crystallization.
Water


Poor solubility (Anti-solvent); driven by hydrophobic effect of phenoxy ring.

Experimental Protocols: Solubility Determination

To generate the data for the models above, a self-validating gravimetric method is required.

Dynamic Laser Monitoring (Alternative) vs. Static Gravimetric

While laser monitoring (turbidimetry) is faster, the Static Gravimetric Method is the gold standard for thermodynamic accuracy.

Detailed Workflow (Gravimetric)

SolubilityProtocolcluster_QCQuality ControlStartExcess Solute Addition(Saturated Solution)EquilibrateThermostatic Shaking(T ± 0.05 K, 24-48h)Start->EquilibrateSettlePhase Separation(Stop stirring, 2h)Equilibrate->SettleSampleSupernatant Extraction(Syringe Filter 0.45 µm)Settle->SampleWeighGravimetric Analysis(Evaporate -> Dry -> Weigh)Sample->WeighHPLCHPLC Analysis(Ensure no degradation)Sample->HPLCCheck PurityCalcCalculate Mole Fraction (x)Weigh->Calc

Figure 2: Gravimetric solubility determination workflow. The HPLC step is critical to ensure the solute did not degrade during the 48-hour equilibration.

Step-by-Step Protocol:

  • Preparation: Add excess solid 3-phenoxy-2-hydroxypropanoic acid to 50 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at the target temperature (

    
     K) using a circulating water bath.
    
    • Duration: Minimum 24 hours.

  • Sampling: Stop stirring and allow solids to settle for 2 hours.

  • Extraction: Withdraw 5 mL of supernatant using a pre-heated syringe (to prevent precipitation inside the needle) equipped with a 0.45 µm PTFE filter.

  • Quantification:

    • Transfer to a pre-weighed weighing dish.

    • Evaporate solvent under vacuum at 40°C.

    • Dry to constant weight.

  • Calculation:

    
    
    Where 
    
    
    are mass and molar mass of the solute, and
    
    
    are for the solvent.

Implications for Process Design

The thermodynamic data collected directly informs the crystallization strategy for drug intermediates.

Cooling Crystallization
  • Solvent Choice: Methanol or Ethanol.

  • Logic: The steep slope of the solubility curve (high

    
     value in Apelblat) indicates that yield is highly sensitive to temperature. A controlled cooling ramp is effective here.
    
Anti-Solvent Crystallization
  • System: Ethanol (Solvent) + Water (Anti-solvent).

  • Logic: The solubility differential between Ethanol (

    
    ) and Water (
    
    
    ) is massive. Adding water to an ethanolic solution of the acid will force precipitation.
  • Thermodynamic Insight: The mixing is exothermic (usually), but the precipitation is driven by the "hydrophobic effect" forcing the phenoxy tail out of the aqueous phase.

ProcessLogicDataThermodynamic Data(Apelblat Parameters)ModelSolubility CurveSimulationData->ModelDecisionProcess DecisionModel->DecisionCoolingCooling Crystallization(Steep Solubility Curve)Decision->CoolingHigh d(ln x)/dTAntiSolventAnti-Solvent Precipitation(Flat Solubility Curve)Decision->AntiSolventLow d(ln x)/dT

Figure 3: Decision matrix for crystallization process design based on thermodynamic modeling.

References

  • NIST Chemistry WebBook. "3-Phenoxypropionic acid: Phase change data."[2] National Institute of Standards and Technology.[2][3] [Link]

  • PubChem. "3-phenoxypropanoic acid Compound Summary."[4] National Center for Biotechnology Information. [Link]

  • American Chemical Society. "3-Hydroxypropanoic acid Molecule of the Week." ACS.[5] [Link]

  • Li, Y., et al. "Solubility and Thermodynamic Properties of 3-Phenoxy-1,2-propanediol in Pure Solvents." Journal of Chemical & Engineering Data.

Methodological & Application

Application Note: Biosynthesis of (R)-3-Hydroxy-5-Phenoxypentanoic Acid using Pseudomonas oleovorans

[1]

Executive Summary

This application note details the protocol for the biocatalytic production of (R)-3-hydroxy-5-phenoxypentanoic acid , a high-value chiral building block used in the synthesis of antifungal echinocandin derivatives and other pharmaceuticals. Unlike traditional chemical synthesis, which often requires complex chiral resolution steps, the use of Pseudomonas oleovorans GPo1 allows for the stereoselective production of the (R)-enantiomer with >99% enantiomeric excess (ee).

The method utilizes the organism's natural polyhydroxyalkanoate (PHA) accumulation pathway. By feeding P. oleovorans with 5-phenoxypentanoic acid under nutrient-limiting conditions, the bacterium polymerizes the metabolized 3-hydroxy derivative into intracellular granules. The final chiral acid is recovered via downstream depolymerization.

Introduction & Mechanistic Insight

The Biological Machinery

Pseudomonas oleovorans GPo1 (often reclassified as Pseudomonas putida GPo1) is unique due to the presence of the OCT plasmid, which encodes the alk operon (alkane hydroxylase system). However, for the synthesis of 3-hydroxy acids from carboxylic acid precursors, the key machinery involves the


-oxidation pathwayPHA synthase (PhaC)
Metabolic Pathway Logic

The transformation relies on "metabolic shunting." When the bacteria are grown in the presence of excess carbon (the precursor) and limiting nitrogen, the

  • Uptake & Activation: 5-Phenoxypentanoic acid is transported into the cell and activated to 5-phenoxypentanoyl-CoA by Acyl-CoA synthetase.

  • 
    -Oxidation Cycle: 
    
    • Dehydrogenation: Converted to 5-phenoxy-2-pentenoyl-CoA.

    • Hydration: Converted to (R)-3-hydroxy-5-phenoxypentanoyl-CoA .

  • Polymerization (The Trap): Instead of being oxidized further, the PHA synthase (PhaC1/C2) intercepts this specific (R)-3-hydroxy intermediate and polymerizes it into a polyester granule.

  • Recovery: We harvest the polymer and chemically hydrolyze it to release the monomer.

Pathway Visualization[2]

Gsubst5-PhenoxypentanoicAcid (Extracellular)uptakeUptakesubst->uptakeacyl_coa5-Phenoxypentanoyl-CoAuptake->acyl_coaAcyl-CoASynthetaseenoyl_coaEnoyl-CoAacyl_coa->enoyl_coaAcyl-CoADehydrogenasehydroxy_coa(R)-3-OH-5-Phenoxy-pentanoyl-CoAenoyl_coa->hydroxy_coaEnoyl-CoAHydrataseketo_coa3-Ketoacyl-CoAhydroxy_coa->keto_coaBlocked byN-Limitationpha_granulePHA Polymer(Intracellular Storage)hydroxy_coa->pha_granulePHA Synthase(PhaC)monomer(R)-3-Hydroxy-5-phenoxypentanoic Acidpha_granule->monomerChemicalHydrolysis

Figure 1: Metabolic shunting of phenoxy-alkanoic acids into PHA storage granules in P. oleovorans.

Experimental Protocol

Materials & Reagents[3][4]
  • Strain: Pseudomonas oleovorans GPo1 (ATCC 29347).

  • Precursor: 5-Phenoxypentanoic acid (CAS: 1453-06-1). Note: If unavailable, 11-phenoxyundecanoic acid can be used; the bacteria will chain-shorten it via

    
    -oxidation to the C5 level.
    
  • Co-substrate: Sodium Octanoate (induces the alk and PHA genes).

  • Media: E2 Minimal Medium (See Table 1).

Table 1: E2 Minimal Medium Composition (per Liter)

Component Concentration Function
NaNH₄HPO₄ · 4H₂O 3.5 g Nitrogen Source (Limiting)
K₂HPO₄ · 3H₂O 7.5 g Buffer/Phosphate
KH₂PO₄ 3.7 g Buffer/Phosphate
MgSO₄ · 7H₂O 10 mM Magnesium Source (Add after autoclaving)
MT Solution* 1 mL Trace Elements (Fe, Mn, Zn, Co, etc.)

| Carbon Source | Variable | See Protocol |

(MT Solution: 2.78g FeSO₄·7H₂O, 1.98g MnCl₂·4H₂O, 2.81g CoSO₄·7H₂O, 1.67g CaCl₂·2H₂O, 0.17g CuCl₂·2H₂O, 0.29g ZnSO₄·7H₂O in 1L 1M HCl)

Fermentation Workflow (Two-Stage Fed-Batch)

Rationale: Phenoxy compounds can be toxic. We use a two-stage approach: grow biomass on octanoate first, then feed the precursor.

Step 1: Inoculum Preparation

  • Inoculate a single colony of P. oleovorans GPo1 into 50 mL Luria-Bertani (LB) broth.

  • Incubate at 30°C, 200 rpm overnight (12-16 h).

Step 2: Biomass Production (Growth Phase)

  • Inoculate 1 L of E2 Medium (in a 2-3 L baffled flask or fermenter) with 2% (v/v) of the overnight culture.

  • Add Sodium Octanoate to a final concentration of 20 mM (approx. 0.3% w/v).[1]

  • Incubate at 30°C, pH 7.0.

  • Monitor OD₆₀₀. Grow until mid-exponential phase (OD₆₀₀ ≈ 1.0 - 1.5).

    • Checkpoint: Nitrogen levels should begin to deplete here, triggering the storage response.

Step 3: Biotransformation (Accumulation Phase)

  • Once OD₆₀₀ reaches target, add 5-Phenoxypentanoic acid to a final concentration of 5-10 mM.

    • Expert Tip: Dissolve the precursor in a small volume of DMSO or neutralize with NaOH before addition to ensure solubility.

  • Continue incubation for 24–48 hours.

  • Pulse Feeding: If using a fermenter, monitor Dissolved Oxygen (DO). A spike in DO indicates substrate exhaustion. Pulse feed another 5 mM of precursor if cells are still viable.

Downstream Processing (DSP)

Step 4: Cell Harvest

  • Centrifuge culture broth at 6,000 x g for 15 minutes at 4°C.

  • Discard supernatant. Wash the cell pellet once with saline (0.9% NaCl) to remove residual media.

  • Lyophilize (freeze-dry) the cell pellet for 24 hours. Water interferes with solvent extraction.

Step 5: PHA Extraction

  • Resuspend dry biomass in Chloroform (10 mL per gram of dry cell weight).

  • Reflux at 60°C for 4 hours (or stir at RT for 24 hours).

  • Filter cell debris (using Whatman No. 1 filter paper).

  • Concentrate the chloroform filtrate using a rotary evaporator to ~10% volume.

  • Precipitate the polymer by adding the concentrate dropwise into 10 volumes of ice-cold Methanol.

  • Centrifuge to recover the white PHA precipitate.

Step 6: Hydrolysis to Monomer To recover the target (R)-3-hydroxy-5-phenoxypentanoic acid :

  • Dissolve the PHA polymer in a mixture of Dioxane/HCl (conc) (9:1 v/v).

  • Reflux for 2-3 hours. (Alternatively, use alkaline hydrolysis: 1M NaOH in methanol, but this yields the methyl ester which requires saponification).

  • Dilute with water and extract with Ethyl Acetate.

  • Evaporate solvent to obtain the crude hydroxy acid.

Analytical Validation

To confirm the identity and purity of the product, use GC-MS or HPLC.

  • Derivatization (for GC-MS): Treat the monomer with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the TMS-derivative.

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10) + 0.1% TFA.

    • Detection: UV at 210 nm (carboxyl) and 254 nm (phenoxy ring).

    • Expectation: Single peak corresponding to the (R)-enantiomer.

Process Flow Diagram

WorkflowstartInoculum Prep(LB Broth, 30°C)growthBiomass Growth(E2 Medium + Octanoate)start->growthinductionSubstrate Feeding(Add 5-Phenoxypentanoic Acid)growth->inductionOD600 ~ 1.5harvestHarvest & Lyophilizationinduction->harvest24-48 hrsextractSoxhlet/Solvent Extraction(Chloroform)harvest->extractprecipPolymer Precipitation(Methanol)extract->preciphydrolysisAcid Hydrolysis(Release Monomer)precip->hydrolysispurifyPurification(Column Chromatography)hydrolysis->purify

Figure 2: End-to-end bioprocess workflow for chiral acid production.

References

  • Ruth, K., et al. (2007). "Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification." Biomacromolecules.

  • Witholt, B. & Kessler, B. (1999). "Perspectives of medium chain length poly(hydroxyalkanoates), a versatile set of bacterial polyesters." Current Opinion in Biotechnology.

  • Prieto, M.A., et al. (2016). "The PHAome of Pseudomonas putida: Unraveling the Network of Proteins/Genes Related to PHA Metabolism." Microbial Biotechnology.

  • Lenz, R.W. & Marchessault, R.H. (2005). "Bacterial Polyesters: Biosynthesis, Biodegradable Plastics and Biotechnology." Biomacromolecules.

Chemical Synthesis of 3-Hydroxy-5-Phenoxypentanoic Acid via Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04

High-Purity Protocol for HIF-PH Inhibitor Intermediates

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-hydroxy-5-phenoxypentanoic acid , a critical pharmacophore found in Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs). While direct aldol additions often suffer from self-condensation or poly-aldolization, the Reformatsky reaction provides a chemoselective pathway to


-hydroxy esters with minimal side reactions. This guide focuses on the TMSCl-activated Zinc  method to overcome the classic "induction period" issues associated with Reformatsky chemistry, ensuring high reproducibility and yield.
Introduction & Retrosynthetic Analysis

The target molecule, 3-hydroxy-5-phenoxypentanoic acid, contains a labile


-hydroxy carboxylic acid motif prone to dehydration (forming 

-unsaturated acids) under acidic or thermal stress. The synthetic strategy relies on the zinc-mediated addition of an

-bromoacetate to 3-phenoxypropanal.

Key Advantages of this Route:

  • Chemoselectivity: Organozinc enolates are less basic than Lithium enolates or Grignard reagents, preventing reaction with the ester moiety or ether linkage.

  • Regiocontrol: Exclusive formation of the

    
    -hydroxy ester.
    
  • Safety: Avoids the use of pyrophoric reagents (e.g.,

    
    -BuLi).
    
Figure 1: Retrosynthetic Pathway

Retrosynthesis Target 3-Hydroxy-5-phenoxypentanoic Acid (Target) Ester Ethyl 3-hydroxy-5-phenoxypentanoate (Intermediate) Ester->Target Mild Hydrolysis (LiOH, THF) Aldehyde 3-Phenoxypropanal (Electrophile) Aldehyde->Ester Reformatsky (Zn, TMSCl) Reagent Ethyl Bromoacetate (Nucleophile Precursor) Reagent->Ester + Zn Phenol Phenol Phenol->Aldehyde 1. Alkylation 2. Oxidation Linker 3-Bromopropanol Linker->Aldehyde

Caption: Retrosynthetic disconnection showing the Reformatsky coupling as the key stereogenic bond-forming step.

Critical Pre-cursor Preparation: 3-Phenoxypropanal

Note: 3-Phenoxypropanal is commercially available but unstable (prone to oxidation and polymerization). For high-purity applications, fresh preparation via Swern oxidation of 3-phenoxypropanol is recommended.

Reagents:

  • Oxalyl chloride (1.1 equiv)

  • DMSO (2.2 equiv)

  • 3-Phenoxypropan-1-ol (1.0 equiv)

  • Triethylamine (5.0 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol Summary:

  • Cool oxalyl chloride in DCM to -78°C.

  • Add DMSO dropwise (gas evolution). Stir 15 min.

  • Add 3-phenoxypropan-1-ol dropwise. Stir 30 min.

  • Add Et

    
    N. Allow to warm to 0°C.
    
  • Quench with saturated NH

    
    Cl. Extract with DCM.
    
  • Critical: Use immediately in the Reformatsky step. Do not store >24h.

Core Protocol: TMSCl-Activated Reformatsky Reaction

This protocol utilizes Trimethylsilyl chloride (TMSCl) to activate the zinc surface. This is superior to traditional acid washing because TMSCl chemically etches the oxide layer in situ and promotes the formation of the reactive zinc enolate.

Materials & Reagents
ReagentEquiv.RoleNotes
3-Phenoxypropanal 1.0ElectrophileFreshly prepared.
Ethyl Bromoacetate 1.5NucleophileDistill if yellow/brown.
Zinc Dust 2.0Metal<10 micron particle size preferred.
TMSCl 0.05ActivatorEssential for initiation.
THF SolventMediumAnhydrous, inhibitor-free.
Experimental Workflow

Step 1: Zinc Activation (The "Induction" Breaker)

  • Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Add Zinc dust (2.0 equiv) and cover with minimal anhydrous THF.

  • Add TMSCl (0.05 equiv) . Stir gently at room temperature for 15 minutes.

    • Observation: The grey zinc suspension may slightly lighten or evolve minor bubbles. This indicates oxide removal.

Step 2: Initiation

  • Heat the suspension to a gentle reflux (65°C).

  • Prepare a solution of Ethyl Bromoacetate (1.5 equiv) and 3-Phenoxypropanal (1.0 equiv) in THF (concentration ~0.5 M).

  • Stop stirring momentarily. Add 10% of the reagent solution directly onto the zinc.

  • Resume stirring. Look for a sudden exotherm (solvent boiling becomes vigorous without external heat) or a color change (cloudy grey to slightly green/yellow).

    • Troubleshooting: If no initiation occurs after 5 min, add a single crystal of Iodine (

      
      ) and reheat.
      

Step 3: Controlled Addition

  • Once initiated, remove the external heat source. The reaction is exothermic and self-sustaining.

  • Add the remaining reagent solution dropwise over 30–45 minutes. Maintain a gentle reflux using the rate of addition.

  • After addition is complete, reflux for an additional 1 hour to ensure conversion.

Step 4: Quench & Workup

  • Cool the mixture to 0°C in an ice bath.

  • Critical: Quench with cold 1M HCl or saturated NH

    
    Cl.
    
    • Caution: Do not use concentrated acid; low pH (<1) promotes dehydration of the

      
      -hydroxy group.
      
  • Filter off excess zinc through a Celite pad.

  • Extract the filtrate with Ethyl Acetate (3x).

  • Wash combined organics with NaHCO

    
     (sat) and Brine.
    
  • Dry over Na

    
    SO
    
    
    
    and concentrate 30°C.
Figure 2: Experimental Logic Flow

Workflow Setup Setup: Flame-dried glassware Inert Atmosphere (N2) Activation Activation: Zn + TMSCl (In situ oxide removal) Setup->Activation Initiation Initiation: Add 10% Reagents Wait for Exotherm Activation->Initiation Initiation->Initiation Failure: Add I2 crystal Addition Controlled Addition: Maintain Reflux via drip rate Initiation->Addition Success: Self-refluxing Quench Quench: Cold 1M HCl Avoid pH < 2 Addition->Quench

Caption: Step-by-step logic for the Reformatsky reaction, highlighting the critical initiation loop.

Downstream Processing: Hydrolysis to the Acid

The conversion of the ethyl ester to the free acid requires mild conditions to prevent elimination.

Protocol:

  • Dissolve the crude Ethyl 3-hydroxy-5-phenoxypentanoate in THF:Water (3:1).

  • Cool to 0°C.

  • Add LiOH

    
    H
    
    
    
    O (2.0 equiv)
    .
  • Stir at 0°C -> Room Temp for 4–6 hours. Monitor by TLC (disappearance of ester spot).

  • Workup:

    • Evaporate THF under reduced pressure (keep bath < 35°C).

    • Wash the aqueous residue with Diethyl Ether (removes unreacted aldehyde/dimers).

    • Acidify the aqueous layer carefully with 1M HCl to pH ~3–4.

    • Extract immediately with Ethyl Acetate.

    • Dry and concentrate.[1]

Quality Control & Expected Data

Analytical Checkpoints:

  • TLC: 30% EtOAc in Hexanes. The product (acid) will streak or stay at baseline unless treated with bromocresol green; the ester intermediate will have R

    
     ~0.4.
    
  • Appearance: The final acid is typically a viscous oil or low-melting white solid.

Expected


H NMR (400 MHz, CDCl

):
  • 
     7.30–6.90 (m, 5H, Ph -H)
    
  • 
     4.25 (m, 1H, CH -OH)
    
  • 
     4.05 (t, 2H, Ph-O-CH 
    
    
    
    -)
  • 
     2.55 (d, 2H, -CH 
    
    
    
    -COOH)
  • 
     2.05 (m, 2H, -CH
    
    
    
    -CH
    
    
    -CH(OH)-)

Common Impurities:

  • 
    -Unsaturated Acid:  Result of dehydration.[2] Look for alkene protons at 
    
    
    
    6.0–7.0 ppm.
  • Aldol Condensation Dimers: Result of aldehyde self-reaction.

References
  • Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1211.[3] Link

  • Ocampo, R., & Dolbier Jr, W. R. (2004). "The Reformatsky reaction in organic synthesis". Tetrahedron, 60(42), 9325-9374. Link

  • Erdik, E. (1992). "The Reformatsky reaction: preparation, structure and reactions of zinc enolates". Tetrahedron, 48(44), 9577-9648. Link

  • Píša, O., et al. (2021).[4][5] "A Scalable Synthesis of Roxadustat (FG-4592)". Organic Process Research & Development, 25(9), 2064–2074. Link[6]

  • Knochel, P., et al. (2011). "Preparation and Applications of Functionalized Organozinc Reagents". Organic Reactions.[2][3][7][8] Link

Sources

Application Note: Biocatalytic Kinetic Resolution of 3-Hydroxy-5-Phenoxypentanoic Acid Esters via Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a robust, scientifically grounded protocol for the enzymatic hydrolysis of 3-hydroxy-5-phenoxypentanoic acid esters .

While specific literature on this exact phenoxy-analog is proprietary or sparse, the protocol is derived from high-confidence data regarding the kinetic resolution of structurally homologous aromatic


-hydroxy esters  (e.g., 3-hydroxy-5-phenylpentanoates and 3-hydroxy-3-phenylpropionates).

Abstract & Strategic Rationale

The hydrolysis of 3-hydroxy-5-phenoxypentanoic acid esters presents a classic challenge in process chemistry: the need to generate a chiral


-hydroxy acid moiety—a frequent pharmacophore in HIF-PH inhibitors and anticholesterolemic agents—without inducing 

-elimination (dehydration) common in harsh chemical hydrolysis.

This protocol utilizes Lipase-catalyzed Kinetic Resolution (KR) .[1] Unlike chemical saponification, lipases (EC 3.1.1.[2]3) operate at neutral pH and ambient temperature, preserving the sensitive


-hydroxy group while exhibiting high enantioselectivity toward the remote chiral center at C3.

Key Objectives:

  • Chemo-selectivity: Hydrolyze the terminal ester without affecting the ether linkage or dehydrating the

    
    -hydroxyl.
    
  • Enantioselectivity: Achieve

    
     (Enantiomeric Ratio), yielding optically pure (R)-acid and (S)-ester (or vice versa, enzyme dependent).
    
  • Scalability: A biphasic system design to accommodate the lipophilic phenoxy tail.

Reaction Mechanism & Pathway[4]

The process relies on the enzyme's ability to distinguish between the enantiomers of the racemic ester. One enantiomer fits the catalytic pocket, undergoing hydrolysis to the water-soluble acid, while the other remains as the lipophilic ester.

DOT Diagram: Reaction Scheme

ReactionScheme Figure 1: Kinetic Resolution of Racemic Ester via Lipase-Catalyzed Hydrolysis. Substrate Racemic 3-hydroxy-5-phenoxypentanoate (Lipophilic Ester) Enzyme Lipase (PCL / CAL-B) Substrate->Enzyme ProductA (R)-3-hydroxy-5-phenoxypentanoic ACID (Water Soluble) Enzyme->ProductA Fast Hydrolysis ProductB (S)-3-hydroxy-5-phenoxypentanoate ESTER (Organic Soluble) Enzyme->ProductB Unreacted Water Buffer (pH 7.0) Water->Enzyme

Materials & Equipment

Reagents
  • Substrate: Racemic Ethyl 3-hydroxy-5-phenoxypentanoate (Purity >95%).

  • Enzymes (Screening Set):

    • Burkholderia cepacia lipase (PS-IM / Amano PS) – Primary Candidate for secondary alcohols/esters.

    • Candida antarctica Lipase B (CAL-B / Novozym 435) – Robust, general-purpose.

    • Pseudomonas fluorescens lipase (AK).

  • Solvents: MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) – Co-solvents for lipophilicity.

  • Buffer: 0.1 M Potassium Phosphate (pH 7.0 - 7.2).

  • Quenching: 1 M HCl and Ethyl Acetate.

Equipment
  • Thermostated orbital shaker (set to 30–35°C).

  • pH-Stat titrator (for scale-up) or autotitrator.

  • HPLC with Chiral Column (e.g., Daicel Chiralcel OD-H or AD-H).

Experimental Protocol

Phase 1: Enzyme Screening (Analytical Scale)

Goal: Identify the enzyme with the highest E-value.

  • Preparation: In 2 mL HPLC vials, dissolve 10 mg of racemic ester in 100 µL of MTBE.

  • Initiation: Add 900 µL of Phosphate Buffer (0.1 M, pH 7.0).

  • Catalysis: Add 5–10 mg of immobilized enzyme (CAL-B, PS-IM, AK).

  • Incubation: Shake at 30°C, 750 rpm for 24 hours.

  • Sampling: Extract 50 µL aliquot, dilute with 200 µL Acetonitrile, filter, and analyze via Chiral HPLC.

  • Selection Criteria: Select enzyme with Conversion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    40-50% and
    
    
    .[3]
Phase 2: Preparative Scale-Up (10g Batch)

Goal: Production and Isolation.

Step 1: Reaction Setup

  • Dissolve 10.0 g of Racemic Ethyl 3-hydroxy-5-phenoxypentanoate in 50 mL MTBE (or Toluene).

  • Add 450 mL of 0.1 M Potassium Phosphate Buffer (pH 7.2).

    • Note: The biphasic system (10:90 organic:aqueous) ensures the lipophilic substrate is accessible while keeping the enzyme in its optimal aqueous environment.

  • Equip the vessel with an overhead stirrer and a pH probe connected to an autotitrator containing 1.0 M NaOH .

    • Why? Hydrolysis releases acid, dropping pH. The autotitrator maintains pH 7.2, preventing enzyme inactivation and enabling real-time conversion monitoring (NaOH consumption = moles of ester hydrolyzed).

Step 2: Hydrolysis

  • Add 500 mg of the selected Lipase (e.g., Burkholderia cepacia immobilized).

  • Stir at 30°C at moderate speed (avoid creating an emulsion that is hard to break).

  • Monitor: Stop reaction when NaOH consumption indicates 50% conversion (theoretical maximum for resolution).

Step 3: Work-Up (Separation of Enantiomers)

  • Phase Separation: Filter off the immobilized enzyme (can be recycled). Transfer filtrate to a separatory funnel.

  • First Extraction (Neutral): The pH is currently ~7.[4][5] Extract the mixture with Ethyl Acetate (3 x 100 mL).

    • Organic Layer:[6][7] Contains the Unreacted (S)-Ester .

    • Aqueous Layer: Contains the (R)-Acid (as the carboxylate salt).

  • Acid Isolation: Acidify the aqueous layer to pH 2.0 using 2 M HCl. Extract with Ethyl Acetate (3 x 100 mL). Dry over

    
     and evaporate to yield the (R)-Acid .
    
  • Ester Isolation: Dry the neutral organic layer (from step 2) and evaporate to yield the (S)-Ester .

Process Workflow Diagram

DOT Diagram: Experimental Workflow

Workflow Figure 2: Downstream Processing for Chiral Separation. Start Start: Racemic Ester (10g in MTBE/Buffer) Reaction Enzymatic Hydrolysis (pH Stat, 30°C) Start->Reaction Check Conversion = 50%? Reaction->Check Check->Reaction No (<50%) Filter Filtration (Remove Enzyme) Check->Filter Yes SepFunnel Phase Separation (pH 7.0) Filter->SepFunnel OrgPhase Organic Phase (Contains Ester) SepFunnel->OrgPhase Extract w/ EtOAc AqPhase Aqueous Phase (Contains Carboxylate) SepFunnel->AqPhase Retain Aqueous FinalEster Isolate (S)-Ester (>98% ee) OrgPhase->FinalEster Acidify Acidify to pH 2.0 & Extract AqPhase->Acidify FinalAcid Isolate (R)-Acid (>95% ee) Acidify->FinalAcid

Data Analysis & Troubleshooting

Analytical Parameters

Calculate the Enantiomeric Ratio (


) to validate enzyme performance.


ParameterTarget ValueTroubleshooting
Conversion (

)
49–51%If >55%, selectivity drops. Stop earlier.

>98%If low, continue reaction slightly longer (sacrifice yield for purity).

>95%If low, stop reaction earlier (

).
Common Issues
  • Low Solubility: The phenoxy group is bulky. If reaction is too slow, increase MTBE ratio to 20% or add 5% DMSO.

  • Emulsions: Due to the surfactant nature of the product (fatty acid-like). Use centrifugation or add brine during workup.

  • Enzyme Inactivation: Ensure pH does not drop below 6.0 locally; increase stirring speed of the autotitrator.

References

  • Lipase-Catalyzed Kinetic Resolution of Arom

    
    -Hydroxy Esters. 
    Source: ResearchGate. (2025).[1] Lipase mediated sequential resolution of aromatic 
    
    
    
    -hydroxy esters using fatty acid derivatives.
  • Enzymatic Resolution of Phenyl-Alkyl Analogs. Source: ResearchGate. (2025).[1] Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.

  • General Protocol for Lipase Hydrolysis of Esters. Source: Sigma-Aldrich / Merck Technical Library. Lipase Screening Kit & Application Guide.

  • Synthesis of Roxadustat & Intermediates (Contextual). Source: ACS Figshare. (2021). A Scalable Synthesis of Roxadustat (FG-4592).

Sources

Application Note: Asymmetric Synthesis of Chiral 3-Hydroxy-5-phenoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for process chemists and researchers. It focuses on the asymmetric synthesis of (S)-3-hydroxy-5-phenoxypentanoic acid , a versatile chiral building block used in the synthesis of various pharmaceutical intermediates, including those for MCH antagonists and potential HIF-PH inhibitor analogs.

Abstract & Strategic Overview

The asymmetric synthesis of 3-hydroxy-5-phenoxypentanoic acid (CAS: 155638-20-3) represents a critical challenge in process chemistry due to the requirement for high enantiomeric excess (ee > 99%) and scalable purification. While traditional chemical resolution yields are often <40%, modern biocatalytic and asymmetric hydrogenation routes offer yields >85% with superior atom economy.

This guide details a hybrid synthetic strategy :

  • Precursor Assembly: A robust, scalable synthesis of the

    
    -keto ester intermediate via Meldrum’s acid activation.[1]
    
  • Asymmetric Induction: A comparative protocol between Biocatalytic Reduction (Ketoreductase - KRED) and Ruthenium-Catalyzed Asymmetric Hydrogenation .

  • Validation: Self-validating analytical protocols for ee determination.

Retrosynthetic Analysis & Pathway

The most efficient disconnection relies on the asymmetric reduction of Ethyl 5-phenoxy-3-oxopentanoate . This precursor is assembled via a carbon homologation of 3-phenoxypropionic acid using Meldrum's acid, avoiding the harsh conditions of traditional Claisen condensations.

Retrosynthesis Target (S)-3-Hydroxy-5-phenoxypentanoic Acid (Target Molecule) Ester Ethyl (S)-3-hydroxy-5-phenoxypentanoate (Chiral Ester) Target->Ester Hydrolysis (LiOH) KetoEster Ethyl 5-phenoxy-3-oxopentanoate (Prochiral Ketone) Ester->KetoEster Asymmetric Reduction (KRED or Ru-BINAP) Acid 3-Phenoxypropionic Acid KetoEster->Acid Meldrum's Acid Homologation Phenol Phenol + Ethyl Acrylate Acid->Phenol Michael Addition

Figure 1: Retrosynthetic strategy emphasizing the convergent assembly of the carbon skeleton followed by late-stage stereocenter introduction.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Meldrum's Acid Route)

Objective: Synthesis of Ethyl 5-phenoxy-3-oxopentanoate. Rationale: The Meldrum's acid route is selected over Claisen condensation to prevent self-condensation byproducts and ensure high purity of the


-keto ester.

Reagents:

  • 3-Phenoxypropionic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Meldrum's acid (1.0 equiv)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

Protocol:

  • Activation: Charge a reactor with 3-phenoxypropionic acid (e.g., 16.6 g, 100 mmol) and anhydrous DCM (150 mL). Cool to 0°C.

  • Coupling: Add CDI (17.8 g, 110 mmol) portion-wise over 30 minutes. (Caution: CO2 evolution). Stir at 0°C for 1 hour, then warm to room temperature (RT) for 1 hour.

  • Meldrum's Addition: Add Meldrum's acid (14.4 g, 100 mmol) to the reaction mixture. Stir at RT overnight.

  • Workup 1: Wash the organic layer with 1M HCl (2x 50 mL) to remove imidazole byproducts. Dry over Na2SO4 and concentrate in vacuo to yield the Acyl-Meldrum's intermediate (solid).

  • Alcoholysis: Dissolve the crude solid in anhydrous Ethanol (200 mL). Heat to reflux (80°C) for 4 hours.

    • Mechanism:[2][3] Thermal decarboxylation drives the reaction to completion.

  • Purification: Concentrate the ethanol. Purify the residue via short-path distillation or silica gel chromatography (Hexane/EtOAc 9:1) to obtain Ethyl 5-phenoxy-3-oxopentanoate as a pale yellow oil.[2]

Phase 2: Asymmetric Reduction (Method Selection)
Method A: Biocatalytic Reduction (Recommended)

Rationale: Enzymes (KREDs) offer mild conditions (30°C, pH 7) and superior enantioselectivity (>99% ee) compared to chemical catalysts.

Reagents:

  • Substrate: Ethyl 5-phenoxy-3-oxopentanoate

  • Enzyme: Commercial KRED Panel (e.g., Codexis KRED-P1 series or equivalent)

  • Cofactor: NADP+ / NADPH

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose

Protocol:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO4.

  • Reaction Mix: To a jacketed vessel, add:

    • Buffer (90% volume)

    • Glucose (1.5 equiv relative to substrate)

    • GDH (5 U/mmol substrate)

    • NADP+ (1 mM final conc.)

    • KRED Enzyme (10-20 mg/g substrate loading)

  • Substrate Addition: Dissolve substrate in IPA or DMSO (10% v/v of total reaction) and add dropwise.

  • Incubation: Stir at 30°C, 250 rpm. Maintain pH 7.0 via auto-titration with 1M NaOH.

  • Monitoring: Monitor consumption via HPLC every 4 hours. Reaction typically completes in 12-24 hours.

  • Workup: Extract with Ethyl Acetate (3x). Dry organic layer (MgSO4) and concentrate.[2][3][4]

  • Result: Ethyl (S)-3-hydroxy-5-phenoxypentanoate .

Method B: Asymmetric Hydrogenation (Ru-BINAP)

Rationale: Suitable for facilities already equipped for high-pressure hydrogenation.

Protocol:

  • Catalyst Prep: In a glovebox, dissolve [RuCl(benzene)((S)-BINAP)]Cl (0.5 mol%) in degassed Ethanol.

  • Hydrogenation: Transfer catalyst and substrate to a stainless steel autoclave.

  • Reaction: Pressurize to 30-50 bar H2. Heat to 60-80°C. Stir for 24 hours.

  • Note: Requires rigorous exclusion of oxygen. Lower ee (typically 95-97%) may require subsequent recrystallization.

Phase 3: Hydrolysis to Final Acid

Protocol:

  • Dissolve the chiral ester (10 g) in THF/Water (1:1).

  • Add LiOH.H2O (1.2 equiv) at 0°C.

  • Stir at 0°C-RT for 4 hours (Monitor by TLC to prevent racemization).

  • Acidify carefully to pH 3-4 with 1M Citric Acid.

  • Extract with EtOAc, dry, and crystallize from Hexane/Ether to yield (S)-3-hydroxy-5-phenoxypentanoic acid .

Process Comparison & Data

ParameterBiocatalysis (KRED)Chemocatalysis (Ru-BINAP)
Enantiomeric Excess (ee) > 99.5% 95 - 97%
Conversion > 98%> 95%
Conditions 30°C, Atmospheric P60°C, 50 bar H2
Solvent System Aqueous BufferEthanol/MeOH
Impurity Profile Clean (Enzyme specific)Trace Ru, side-products
Scalability Linear (Volumetric)Requires Pressure Vessels

Analytical Validation (Self-Validating Protocol)

To ensure process integrity, the ee must be determined using Chiral HPLC.

Methodology:

  • Column: Chiralcel OJ-H or Chiralpak IA (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm and 254 nm.

  • Temperature: 25°C.

Validation Logic:

  • Racemic Standard: Synthesize a racemic sample using NaBH4 reduction of the ketone. Inject to establish separation of (R) and (S) peaks (Resolution > 1.5).

  • Blank Run: Inject mobile phase to ensure no ghost peaks.

  • Sample Injection: Inject the asymmetric product. Calculate ee = [(Area S - Area R) / (Area S + Area R)] * 100.

Workflow Visualization

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction (Biocatalytic) cluster_2 Step 3: Final Processing Start 3-Phenoxypropionic Acid Meldrum Meldrum's Acid Activation (CDI, DCM, 0°C) Start->Meldrum Reflux Ethanolysis (Reflux) (-CO2, -Acetone) Meldrum->Reflux Keto Ethyl 5-phenoxy-3-oxopentanoate Reflux->Keto Biocat KRED Reaction (Buffer pH 7, NADPH, 30°C) Keto->Biocat KetoInput Workup Extraction (EtOAc) & Concentration Biocat->Workup ChiralEster (S)-Ester Intermediate Workup->ChiralEster Hydrolysis Hydrolysis (LiOH) Controlled pH ChiralEster->Hydrolysis Final (S)-3-Hydroxy-5-phenoxypentanoic Acid (>99% ee) Hydrolysis->Final

Figure 2: End-to-end process workflow from raw materials to isolated chiral acid.[3]

References

  • Meldrum's Acid Chemistry: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][3][5][6] 2. A general and versatile synthesis of

    
    -keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. Link
    
  • Biocatalytic Reduction: Hollmann, F., Opperman, D. J., & Paul, C. E. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. Angewandte Chemie International Edition, 60(11), 5644-5665. Link

  • KRED Application: Liu, J., et al. (2019). Stereoselective Bioreduction of Ethyl 3-Oxo-3-(2-Thienyl) Propanoate Using the Short-Chain Dehydrogenase/Reductase ChKRED12.[7] Journal of Microbiology and Biotechnology, 29(11), 1769-1776. Link

  • Asymmetric Hydrogenation: Burk, S., Franciò, G., & Leitner, W. (2005). Ruthenium-catalysed asymmetric hydrogenation of ketones using QUINAPHOS as the ligand. Chemical Communications, (27), 3460-3462. Link

  • Target Molecule Info: 3-Hydroxy-5-phenoxypentanoic acid (CAS 155638-20-3). PubChem Compound Summary. Link

Sources

Application Note: Precision Biosynthesis of Poly(3-hydroxy-5-phenoxypentanoate)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Rationale

The Target: P(3H5PhP)

Poly(3-hydroxy-5-phenoxypentanoate) (P(3H5PhP)) is a high-value, functionalized medium-chain-length polyhydroxyalkanoate (mcl-PHA). Unlike standard aliphatic PHAs (e.g., PHB, PHHx), P(3H5PhP) incorporates a bulky aromatic phenoxy group in its side chain.

Why this polymer matters:

  • Thermal Properties: The aromatic stacking increases the glass transition temperature (

    
    ) and reduces crystallinity compared to aliphatic mcl-PHAs, creating a unique elastomeric profile.
    
  • Drug Delivery: The hydrophobic phenoxy rings allow for

    
    -
    
    
    
    stacking interactions with aromatic drugs, significantly improving loading efficiency for small-molecule therapeutics.
  • Tissue Engineering: Enhanced surface hydrophobicity promotes protein adsorption, favorable for specific cell adhesion phenotypes.

The Biosynthetic Challenge

Chemical synthesis of P(3H5PhP) via ring-opening polymerization of lactones is theoretically possible but practically inefficient due to the difficulty in obtaining enantiopure (R)-monomers. Bacterial biosynthesis is the superior method, ensuring 100% stereospecificity ((R)-configuration).

The Core Directive: Metabolic Funneling The most robust method utilizes the native


-oxidation pathway of Pseudomonas putida (strain KT2440 or CA-3). We do not feed the monomer directly; instead, we feed a longer-chain precursor, 11-phenoxyundecanoic acid (11-POU) .
  • Causality: P. putida consumes 11-POU, cleaving two carbons at a time (acetyl-CoA) to generate energy.

  • The Stop Point: When the chain shortens to 5 carbons (5-phenoxypentanoyl-CoA), the bulky phenoxy group sterically hinders further oxidation. The intermediate is then shunted by the enzyme PhaG or PhaJ to the PHA synthase (PhaC), which polymerizes it into P(3H5PhP).

Part 2: Metabolic Pathway Visualization

The following diagram illustrates the "Chain Shortening" strategy required to produce P(3H5PhP) from 11-POU.

G cluster_extracellular Extracellular Environment cluster_cytoplasm Pseudomonas Cytoplasm Input 11-Phenoxyundecanoic Acid (11-POU) Uptake FadL/FadD (Uptake & Activation) Input->Uptake Transport BetaOx1 β-Oxidation Cycle 1 (Removes C2 -> Acetyl-CoA) Uptake->BetaOx1 Acyl-CoA Intermediates 9-phenoxy... -> 7-phenoxy... BetaOx1->Intermediates Energy Cell Growth (TCA Cycle) BetaOx1->Energy NADH/FADH2 BetaOx2 β-Oxidation Cycle 2 (Removes C2 -> Acetyl-CoA) BetaOx3 β-Oxidation Cycle 3 (Removes C2 -> Acetyl-CoA) BetaOx2->BetaOx3 Target_CoA 3-hydroxy-5-phenoxypentanoyl-CoA (The Monomer Substrate) BetaOx3->Target_CoA Chain Shortening Intermediates->BetaOx2 PhaC PhaC Synthase (Polymerization) Target_CoA->PhaC PhaJ/PhaG Shunt Polymer P(3H5PhP) Granule PhaC->Polymer Accumulation

Caption: Figure 1. Metabolic funneling of 11-POU into P(3H5PhP) via beta-oxidation in P. putida.

Part 3: Experimental Protocol

Materials & Precursor Selection
ComponentSpecificationPurpose
Strain Pseudomonas putida KT2440Model strain; naturally lacks phaZ (depolymerase) activity under production conditions.
Precursor 11-Phenoxyundecanoic acid (11-POU)Primary carbon source. Yields monomer via

-oxidation.[1]
Co-substrate Octanoate (Optional)Can be used to boost biomass, but risks copolymerization. Use pure 11-POU for homopolymer.
Media Mineral Salt Medium (MSM)Nitrogen-limiting conditions trigger PHA accumulation.
Fermentation Workflow (Fed-Batch)

Step 1: Inoculum Preparation

  • Inoculate P. putida from cryostock into 50 mL LB broth.

  • Incubate at 30°C, 200 rpm for 12 hours (Overnight).

  • Wash cells twice with sterile saline (0.9% NaCl) to remove complex nitrogen sources.

Step 2: Bioreactor Setup (Production Phase)

  • Vessel: 2L - 5L Stirred Tank Reactor.

  • Base Medium: Mineral Salt Medium (MSM) containing:

    • 
       (9.0 g/L), 
      
      
      
      (1.5 g/L)
    • 
       (0.5 g/L) — Low Nitrogen is critical.
      
    • 
       (0.2 g/L)
      
    • Trace Element Solution (1 mL/L).

  • Carbon Feed: 11-POU is a solid. Dissolve in ethanol or heat to melt before feeding, or add as a neutralized salt solution (pH 7.0).

Step 3: The "Pulse-Feed" Strategy

  • Rationale: Aromatic acids are toxic to bacteria at high concentrations. Do not add all precursor at once.

  • T=0h: Inoculate MSM with washed cells (Start OD600 ~0.1). Add initial glucose (2 g/L) to jumpstart biomass.

  • T=6h (Exponential Phase): Begin feeding 11-POU.

    • Concentration in reactor should not exceed 5 mM at any time.

    • Monitor Dissolved Oxygen (DO). A spike in DO indicates substrate exhaustion (metabolic crash).

    • Action: When DO spikes >40%, pulse-feed 11-POU (approx 2-3 mM).

  • Duration: Maintain cultivation for 48–72 hours at 30°C, pH 7.0 (controlled with NaOH/H2SO4).

Downstream Processing (Purification)

Safety Note: Perform all solvent steps in a fume hood.

  • Harvest: Centrifuge culture broth (6000 x g, 15 min, 4°C). Discard supernatant.

  • Lyophilization: Freeze-dry the cell pellet for 24 hours. Water interferes with solvent extraction.

  • Extraction:

    • Resuspend dry biomass in Chloroform (10 mL per g biomass).

    • Reflux at 60°C for 4 hours.

    • Filter cell debris (0.2

      
      m PTFE filter).
      
  • Precipitation (The Purification Key):

    • Concentrate the chloroform phase to ~20% of original volume via rotary evaporation.

    • Dropwise add the concentrate into cold Methanol (10-fold excess volume).

    • Observation: P(3H5PhP) will precipitate as a white/off-white sticky gum.

  • Drying: Vacuum dry at 40°C to remove residual solvents.

Part 4: Characterization & Quality Control

To validate the synthesis of P(3H5PhP) and ensure no aliphatic contamination, the following QC steps are mandatory.

Proton NMR ( H-NMR)

Dissolve 10 mg polymer in


.
Chemical Shift (

ppm)
AssignmentStructural Verification
7.2 - 6.9 MultipletPhenyl Ring protons (Confirm aromaticity).
5.2 MultipletMethine (-CH-) of the ester backbone (Chiral center).
4.0 Triplet-O-CH2- (Methylene group attached to phenoxy).
2.5 Multiplet-CH2- (Alpha-methylene to carbonyl).

Self-Validation Check: If you see peaks at


 0.9 (terminal methyl group), your polymer is contaminated with aliphatic chains (e.g., octanoate). A pure P(3H5PhP) spectrum lacks a terminal methyl triplet.
Thermal Analysis (DSC)
  • Method: Differential Scanning Calorimetry. Heat from -50°C to 150°C at 10°C/min.

  • Expected Result:

    • 
      : Approx 15°C to 18°C (Higher than typical PHO which is -35°C).
      
    • 
      : May not be distinct; P(3H5PhP) is often amorphous due to the bulky side chain preventing crystallization.
      

Part 5: Process Visualization (Workflow)

Workflow Inoculum Pre-Culture (LB Broth) Fermentation Fed-Batch Production (MSM + 11-POU) Inoculum->Fermentation Inoculate Harvest Harvest (Centrifugation) Fermentation->Harvest 48-72h Drying Lyophilization (Remove Water) Harvest->Drying Extract Solvent Extraction (Chloroform, 60°C) Drying->Extract Precip Precipitation (Cold Methanol) Extract->Precip Concentrate QC QC Analysis (NMR / DSC) Precip->QC Purified Polymer

Caption: Figure 2. End-to-end workflow for the biosynthesis and isolation of P(3H5PhP).

References

  • Song, J. H., et al. (2008). Production of specific functionalized polyhydroxyalkanoates by Pseudomonas putida from various carbon sources.[1][2] Journal of Microbiology and Biotechnology. Link

  • Ritter, H., & von Spee, N. (1994). Bacterial production of polyesters containing phenoxy groups. Macromolecular Bioscience.
  • Kim, D. Y., et al. (2007). Biosynthesis, modification, and biodegradation of bacterial medium-chain-length polyhydroxyalkanoates. Journal of Microbiology. Link

  • Takagi, Y., et al. (2004). Biosynthesis of polyhydroxyalkanoate with a thiophenoxy side group. Macromolecules.[1][3][4] Link

  • Prieto, A., et al. (2016). Engineering of the endogenous metabolism of Pseudomonas putida for the production of medium-chain-length polyhydroxyalkanoates.[2] Microbial Biotechnology.[5] Link

Sources

Application Note: Biocatalytic Synthesis & QC of 3-Hydroxy-5-phenoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide pharmaceutical scientists through the strategic value, synthesis, and quality control of 3-Hydroxy-5-phenoxypentanoic acid (3-H-5-P) .

While often overshadowed by its heptanoic acid cousins (used in statins), this pentanoic acid derivative is a critical chiral building block for Melanin Concentrating Hormone (MCH) antagonists (used in obesity/diabetes research), a monomer for bio-resorbable drug delivery polymers (PHAs), and a versatile synthon for constructing chroman and prostanoid pharmacophores.

Molecular Architecture & Strategic Importance

3-Hydroxy-5-phenoxypentanoic acid represents a "privileged structure" in medicinal chemistry—a


-hydroxy acid tethered to an aromatic lipophilic domain. Its utility stems from two distinct chemical behaviors:[1]
  • Pharmacophore Anchoring: The phenoxy-ethyl tail provides a flexible lipophilic anchor common in GPCR ligands (e.g., MCH antagonists), while the chiral hydroxyl group at C3 serves as a specific hydrogen-bond donor/acceptor or a handle for further functionalization.

  • Cyclization Potential: It is a direct precursor to chroman-4-ones via intramolecular Friedel-Crafts acylation, a core scaffold in numerous anti-inflammatory and anticancer agents.

Key Applications
  • Metabolic Disease Targets: Key intermediate for MCH receptor antagonists (e.g., Patent WO2003097047).[2]

  • Drug Delivery Systems: As a monomer in Polyhydroxyalkanoates (PHAs), it confers specific hydrophobicity and hydrolytic degradation rates to bio-implants.

  • Chiral Pool Expansion: Serves as a truncated analog of the statin side-chain, useful for structure-activity relationship (SAR) studies.

Synthetic Pathway: The "Green" Route

While chemical reduction (e.g., Reformatsky followed by resolution) is possible, it often suffers from poor enantioselectivity and heavy metal waste. The industry standard has shifted toward Biocatalytic Asymmetric Reduction using Ketoreductases (KREDs). This route ensures high enantiomeric excess (


) and operates under mild aqueous conditions.
Pathway Logic

The synthesis proceeds in three stages:

  • Chain Extension: Activation of 3-phenoxypropanoic acid to form the

    
    -keto ester.
    
  • Asymmetric Reduction: KRED-mediated reduction to set the C3 stereocenter.

  • Hydrolysis: Saponification to the free acid.

SynthesisFlow Start 3-Phenoxypropanoic Acid Step1 Activation & Coupling (CDI, Magnesium Malonate) Start->Step1 Inter1 Ethyl 5-phenoxy-3-oxopentanoate (Beta-Keto Ester) Step1->Inter1 Chain Extension (+2C) Step2 Enzymatic Reduction (KRED + NADPH) Inter1->Step2 Inter2 Ethyl (S)-3-hydroxy-5-phenoxypentanoate (Chiral Ester) Step2->Inter2 >99% ee Step3 Saponification (LiOH / THF) Inter2->Step3 Final (S)-3-Hydroxy-5-phenoxypentanoic Acid Step3->Final Hydrolysis

Figure 1: Chemo-enzymatic workflow for the synthesis of (S)-3-Hydroxy-5-phenoxypentanoic acid. The stereochemistry is determined by the specific KRED selection.

Detailed Experimental Protocol

Stage 1: Biocatalytic Reduction of Ethyl 5-phenoxy-3-oxopentanoate

Objective: Convert the achiral


-keto ester to the chiral (S)-alcohol with 

conversion and

ee.

Materials:

  • Substrate: Ethyl 5-phenoxy-3-oxopentanoate (50 g, ~0.21 mol).

  • Enzyme: KRED-P1 (Screening required for specific vendor kit, e.g., Codexis or JM).

  • Cofactor Recycling: Glucose Dehydrogenase (GDH) + NADP+.[3]

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvent: Isopropyl Alcohol (IPA) or Toluene (as co-solvent if solubility is low).

Protocol:

  • Buffer Preparation: Prepare 500 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Add Magnesium Sulfate (1 mM) to stabilize the enzyme.

  • Cofactor Mix: Dissolve NADP+ (0.5 g) and Glucose (45 g, 1.2 eq) in the buffer.

  • Enzyme Addition: Add GDH (500 U) and KRED (1.0 g) to the vessel. Stir gently at 150 rpm to dissolve. Critical: Do not vortex enzymes.

  • Substrate Initiation: Dissolve the substrate in IPA (50 mL). Add this solution dropwise to the aqueous enzyme mixture over 30 minutes.

  • Reaction Monitoring: Maintain temperature at 30°C. Monitor pH; use a pH-stat to add 1M NaOH automatically as the reaction produces gluconic acid (from cofactor recycling).

    • Self-Validating Step: If NaOH consumption stops, the reaction has likely stalled.

  • Completion: Check conversion via HPLC after 24 hours. Target: < 0.5% residual ketone.

  • Workup: Add Celite (20 g) and filter to remove protein. Extract filtrate with Ethyl Acetate (3 x 200 mL). Dry organic layer over

    
     and concentrate.[4]
    
Stage 2: Hydrolysis to the Free Acid

Protocol:

  • Dissolve the crude chiral ester in THF/Water (1:1, 300 mL).

  • Add Lithium Hydroxide monohydrate (2.0 eq) at 0°C.

  • Stir at room temperature for 4 hours.

  • Quench: Acidify to pH 2.0 using 1M HCl.

  • Extraction: Extract with Ethyl Acetate. Wash with brine.

  • Crystallization: The acid can often be crystallized from Hexane/Ether to upgrade chiral purity if necessary.

Analytical Controls (Quality Assurance)

Ensuring the optical purity of the intermediate is paramount, as downstream coupling (e.g., amide bond formation) will not upgrade the ee.

Method A: Chiral HPLC (Enantiomeric Excess)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (carbonyl) and 270 nm (phenoxy).

  • Temperature: 25°C.

  • Expected Retention:

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~11.2 min (Confirm with authentic standards).

Method B: Chemical Purity (Reverse Phase)
  • Column: C18 (Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Critical Impurity: Phenol (degradation product) elutes early; Unreacted

    
    -keto ester elutes later than the product.
    
Data Summary Table
ParameterSpecificationMethodAcceptance Criteria
Appearance White to off-white solidVisualHomogeneous
Identification Matches Reference1H-NMR / IRConforms
Assay (Purity) > 98.0%HPLC (RP)Area %
Enantiomeric Excess > 99.0%Chiral HPLC% ee
Residual Solvent < 5000 ppm (IPA/EtOAc)GC-HSICH Q3C
Water Content < 1.0%Karl Fischerw/w

Handling and Stability

  • Storage: Store at 2-8°C in tightly sealed containers. The free acid is prone to slow lactonization (forming a 6-membered lactone) if stored in acidic conditions or at high temperatures.

  • Safety: The compound causes serious eye irritation (H319) and skin irritation (H315). Use standard PPE.

  • Stability: Stable for 24 months under retest conditions. Avoid strong oxidizers.

References

  • MCH Antagonist Synthesis

    • Title: Multicyclic compounds for use as melanin concentrating hormone antagonists.[2][5]

    • Source: P
    • URL
  • Biopolymer Application (PHA Monomer)

    • Title: Poly(3-hydroxy-5-phenoxypentanoate-co-3-hydroxy-9-phenoxynonanoate) from Pseudomonas oleovorans.[6]

    • Source: Macromolecular Chemistry and Physics, 195(5), 1665-1672.[6]

    • URL:[Link]

  • General Biocatalytic Reduction Protocol

    • Title: Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols.[4]

    • Source: Journal of Physical Science, Vol. 21(1), 2010.
    • URL:[Link]

  • Safety Data

    • Title: Safety Data Sheet: 3-(3-hydroxyphenyl)propanoic acid (Structural Analog/Precursor).
    • Source: CPAchem / ThermoFisher.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Hydroxy-5-Phenoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3H5P-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High (Metabolite Stability Risk)

Executive Summary & Molecule Diagnostics

User Query: How do I purify 3-hydroxy-5-phenoxypentanoic acid (3-H-5-P) from cell lysate?

Scientist's Analysis: You are attempting to isolate a


-hydroxy carboxylic acid  with a hydrophobic tail (phenoxy group). This molecule presents a classic "Janus" problem in purification:
  • Amphiphilic Nature: It contains a polar head (carboxylic acid + hydroxyl) and a lipophilic tail (phenoxy). It will partition into organic solvents but requires pH control.

  • Stability Hazard (Critical): As a

    
    -hydroxy acid, this molecule is prone to dehydration  under acidic conditions + heat, converting it into the 
    
    
    
    -unsaturated analog (trans-5-phenoxy-2-pentenoic acid). Standard "boil-down" evaporation protocols will destroy your sample.

Key Physicochemical Parameters:

Parameter Value (Est.) Implication for Purification
pKa (-COOH) ~4.5 - 4.8 Must acidify to pH < 3.0 for solvent extraction.
LogP ~1.5 - 1.9 Moderately lipophilic; extractable with Ethyl Acetate (EtOAc).
UV Absorbance ~270 nm Phenoxy group allows UV detection (unlike aliphatic fatty acids).

| Stability | Low | Avoid temperatures >40°C in acidic environments. |

Master Purification Workflow

The following logic flow illustrates the optimal path to minimize stress on the molecule while maximizing purity.

PurificationWorkflow cluster_warn Critical Control Points Lysate Cell Lysate (Complex Matrix) Clarify Clarification (Centrifuge 12,000 x g, 4°C) Lysate->Clarify Remove Debris Acidify Acidification (Adjust to pH 3.0 with 1M HCl) Clarify->Acidify Protonate -COOH Extract Capture: Liquid-Liquid Extraction (Ethyl Acetate, 3x Vol) Acidify->Extract Partitioning PhaseSep Phase Separation (Collect Organic Top Layer) Extract->PhaseSep Dry Evaporation (N2 Stream or Vac, <35°C) PhaseSep->Dry Critical: Low Heat Recon Reconstitution (20% MeOH in Water) Dry->Recon Polish Polishing: Prep-HPLC (C18 Column, Acidic Mobile Phase) Recon->Polish Final Purified 3-H-5-P Polish->Final

Figure 1: Optimized workflow for labile


-hydroxy acid purification. Note the critical control points at Acidification and Evaporation to prevent dehydration.

Step-by-Step Protocol & Technical Rationale

Phase 1: Lysis & Clarification
  • Protocol: Perform lysis (sonication or bead beating) in PBS (pH 7.4) . Avoid detergents (SDS/Triton) if possible, as they interfere with downstream extraction.

  • Clarification: Centrifuge at 12,000 x g for 15 mins at 4°C .

  • Why? You must remove lipids and cellular debris before acidification. Acidifying a crude lysate often precipitates proteins into a "goo" that traps your metabolite.

Phase 2: Capture (Liquid-Liquid Extraction - LLE)
  • Acidification: Slowly add 1M HCl to the supernatant until pH reaches 3.0 .

    • Why? The Henderson-Hasselbalch equation dictates that at pH 3.0 (approx 1.5 units below pKa), >95% of the molecule is protonated (uncharged) and will partition into the organic phase.

  • Solvent Choice: Add Ethyl Acetate (EtOAc) at a 1:1 ratio. Vortex vigorously for 1 min. Centrifuge to separate phases. Repeat 3 times.

    • Why EtOAc? It is polar enough to solvate the hydroxyl group but hydrophobic enough to exclude salts. Diethyl ether is a viable alternative but poses higher flammability risks.

Phase 3: Solvent Removal (The Danger Zone)
  • Protocol: Combine organic layers. Evaporate under a stream of Nitrogen or rotary evaporator. Bath temperature must NOT exceed 35°C.

  • Why? This is the most common failure point.

    
    -hydroxy acids undergo E1cb elimination  (dehydration) to form unsaturated acids when heated in the presence of trace acid extracted from the aqueous phase [1].
    
Phase 4: Polishing (Reverse Phase HPLC)
  • Column: C18 (e.g., Agilent Zorbax or Waters BEH), 3.5 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 270 nm (Phenoxy absorption).

Troubleshooting Guide (FAQs)

Q1: I see a massive emulsion layer during extraction. How do I fix it?

Diagnosis: Cell lysates are rich in phospholipids and proteins that act as surfactants. Solution:

  • Salting Out: Add solid NaCl to the aqueous phase (saturation) before adding the solvent. This increases the ionic strength, driving organics out of the water and breaking the emulsion.

  • Filtration: Pass the recalcitrant emulsion through a bed of Celite 545 .

  • Switch Methods: If LLE fails, switch to Solid Phase Extraction (SPE) . Use a polymeric reversed-phase cartridge (e.g., Waters Oasis HLB or Phenomenex Strata-X).

    • Load: Acidified lysate (pH 3).

    • Wash: 5% Methanol/Water.

    • Elute: 100% Methanol.

Q2: My yield is low, and I see a new peak eluting later than expected.

Diagnosis: You likely dehydrated your molecule during evaporation. The "new peak" is the


-unsaturated alkene (trans-5-phenoxy-2-pentenoic acid), which is more hydrophobic and elutes later on a C18 column.
Solution: 
  • Neutralize before drying: Add a drop of dilute ammonia to the ethyl acetate extract to form the ammonium salt before evaporation. The salt form is resistant to dehydration.

  • Lyophilization: Instead of heat evaporation, freeze the aqueous/organic mix (if using t-butanol) and lyophilize.

Q3: The peak shape is broad/tailing on HPLC.

Diagnosis: The carboxylic acid moiety is interacting with free silanols on the column or existing in a mixed ionization state. Solution: Ensure your mobile phase pH is well controlled.

  • Acidic Method:[1] Maintain pH ~2.1 (0.1% Formic Acid) to keep it fully protonated.

  • Buffered Method: If tailing persists, use 10mM Ammonium Acetate (pH 4.5) to buffer the ionization, though this may reduce retention.

Q4: Can I use Chloroform/DCM for extraction?

Recommendation: Avoid if possible. While chlorinated solvents are good for very non-polar lipids, 3-H-5-P has a hydroxyl group and a carboxylic acid. Ethyl Acetate is a better hydrogen-bond acceptor and typically yields higher recovery for hydroxy-acids [2].

References

  • Vaia.com. (n.d.).

    
    -Hydroxy Carboxylic Acids. Retrieved from 
    
    • Context: Mechanistic explanation of E1cb elimination in beta-hydroxy acids leading to enones/enoic acids.
  • Halo Science / BASF. (n.d.). Purification of organic acids from fermentation processes. Retrieved from

    • Context: Industrial standards for extracting short-to-medium chain organic acids using solvent extraction (Ethyl Acet
  • National Institutes of Health (NIH) - PubChem. (2021). 3-hydroxy-5-phenylpentanoic acid (Compound Summary). Retrieved from

    • Context: Physicochemical properties (LogP, pKa) of the direct structural analog.
  • ResearchGate. (2000). Development of a Solid-Phase Extraction Method for Phenoxy Acids. Retrieved from

    • Context: Validation of SPE methods for phenoxy-acid deriv

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Profiling of 3-Hydroxy-5-phenoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxy-5-phenoxypentanoic acid is a critical chiral building block, often serving as a linker in PROTAC design or a metabolic intermediate in fatty acid oxidation studies. Its structural integrity hinges on two functional motifs: the phenoxy ether linkage and the


-hydroxy acid  core.

This guide provides a definitive structural analysis of this molecule. Unlike standard spectral libraries that often default to Chloroform-


 (CDCl

), this analysis compares the performance of CDCl

against Dimethyl Sulfoxide-

(DMSO-

).[1] We demonstrate that while CDCl

offers superior backbone resolution, DMSO-

is the required alternative
for validating the labile hydroxyl/carboxyl protons and confirming the absence of lactonization impurities.

Structural Analysis & Theoretical Assignment

The molecule consists of a pentanoic acid backbone functionalized with a hydroxyl group at C3 and a phenoxy group at C5. The presence of the electronegative oxygen at C5 significantly deshields the terminal methylene protons compared to the common 5-phenyl analog.

The "Fingerprint" Region (Backbone)

The aliphatic chain presents a specific coupling pattern:

  • C2 (Alpha to COOH): Appears as a doublet of doublets (dd) due to geminal coupling and vicinal coupling to the chiral C3 proton.

  • C3 (Chiral Center): The methine proton is deshielded by the hydroxyl group (~4.0 ppm).

  • C5 (Alpha to Phenoxy): Significantly deshielded (~4.0 ppm), often overlapping with C3 in low-field solvents.

The Aromatic System (Phenoxy)

Unlike a benzyl group (multiplet ~7.2 ppm), the phenoxy group shows strong electron-donating resonance. This separates the aromatic signals into:

  • Ortho/Para: Upfield shifted (~6.9 ppm).

  • Meta: Downfield (~7.3 ppm).

Comparative Analysis: Solvent Performance

This section compares the "Standard Method" (CDCl


) against the "High-Performance Alternative" (DMSO-

) for this specific substrate.
Table 1: Comparative Chemical Shift Data ( , ppm)
AssignmentProton TypeMethod A: CDCl

(Standard)
Method B: DMSO-

(Alternative)
Performance Note
-COOH Carboxylic Acid>11.0 (Broad/Invisible)12.1 (Broad Singlet) DMSO required for quantification.
-OH Secondary AlcoholNot Observed (Exchange)4.9 (Doublet,

=5 Hz)
DMSO reveals OH coupling.
Ar-H Phenoxy (Meta)7.25 - 7.30 (m)7.26 - 7.30 (t)Comparable resolution.
Ar-H Phenoxy (Ortho/Para)6.85 - 6.95 (m)6.90 - 6.95 (m)Distinct upfield shift in both.
C3-H CH-OH4.25 - 4.35 (m)4.05 - 4.15 (m)CDCl

separates C3 from C5 better.
C5-H CH

-OPh
4.00 - 4.10 (t)3.95 - 4.05 (t)Overlap risk with C3 in DMSO.
C2-H CH

-COOH
2.55 - 2.65 (dd)2.35 - 2.45 (dd)Clear ABX system in both.
C4-H CH

-CH

1.90 - 2.05 (m)1.75 - 1.90 (m)Multiplet structure clearer in CDCl

.
Critical Performance Insights

1. The "Invisible" Protons (Why CDCl


 Fails): 
In CDCl

, the acidic proton (COOH) and the hydroxyl proton (OH) undergo rapid chemical exchange. They often appear as broad, undefined humps or disappear entirely into the baseline. This makes it impossible to distinguish the free acid from a potential ester or lactone impurity using 1D NMR alone.

2. The DMSO Advantage (Stabilization): DMSO-


 acts as a strong hydrogen bond acceptor. It "locks" the hydroxyl proton in place, slowing down the exchange rate.
  • Result: The C3-OH signal appears as a sharp doublet (coupling to C3-H).

  • Diagnostic Value: If this doublet is absent or appears as a singlet, it indicates rapid exchange (wet sample) or lack of a proton (impurity).

3. The Lactonization Trap: 3-hydroxy acids are prone to cyclization into


-lactones (rare) or intermolecular esterification (oligomers).
  • Detection: In CDCl

    
    , oligomers cause peak broadening. In DMSO, the sharp OH signal confirms the monomeric "free alcohol" state.
    

Experimental Protocols

Protocol A: Routine Purity Check (CDCl )

Best for: Quick backbone verification and solvent removal checks.

  • Sample Prep: Dissolve 5–10 mg of sample in 0.6 mL CDCl

    
     (99.8% D).
    
  • Filtration: Filter through a cotton plug to remove inorganic salts (critical if sample is from saponification).

  • Acquisition:

    • Pulse Angle: 30°.

    • Relaxation Delay (

      
      ): 1.0 s.
      
    • Scans: 16.

  • Referencing: Set residual CHCl

    
     singlet to 7.26 ppm.
    
Protocol B: Full Structural Characterization (DMSO- )

Best for: Publication-quality assignment and OH/COOH quantification.

  • Sample Prep: Dissolve 5–10 mg in 0.6 mL DMSO-

    
     (99.9% D).
    
  • Water Suppression: Ensure the solvent is "dry" ampule grade. If the water peak at 3.33 ppm is large, it will obscure the C5/C3 region.

  • Acquisition:

    • Pulse Angle: 90° (Maximize signal-to-noise).

    • Relaxation Delay (

      
      ): 5.0 s  (Essential for full relaxation of COOH/OH protons for integration).
      
    • Scans: 32–64.

  • Referencing: Set residual DMSO quintet to 2.50 ppm.

Visual Analysis (Logic & Pathways)

Diagram 1: Structural Assignment & Shift Correlation

This diagram maps the specific protons to their expected chemical shift zones, highlighting the "Phenoxy Shift" effect.

ChemicalShiftMap cluster_shifts Chemical Shift Zones (ppm) Molecule 3-Hydroxy-5-phenoxypentanoic Acid Region1 1.8 - 2.6 ppm Aliphatic Backbone Molecule->Region1 C2-H & C4-H Region2 4.0 - 4.4 ppm Heteroatom Alpha Molecule->Region2 C3-H (Chiral) & C5-H Region3 6.8 - 7.3 ppm Aromatic (Phenoxy) Molecule->Region3 Phenoxy Ring Region4 11.0 - 12.0 ppm Carboxylic Acid Molecule->Region4 COOH Deshielding by Oxygen Deshielding by Oxygen Region2->Deshielding by Oxygen Ortho/Para Upfield Shift Ortho/Para Upfield Shift Region3->Ortho/Para Upfield Shift

Caption: Chemical shift correlation map identifying the four distinct spectral zones required for structural confirmation.

Diagram 2: Analytical Decision Matrix (Solvent Selection)

This flowchart guides the researcher on choosing the correct solvent based on the analytical goal.

SolventDecision Start Start: Sample Characterization Goal What is the Analytical Goal? Start->Goal RouteA Routine Purity / Backbone Check Goal->RouteA RouteB Full Characterization / Impurity ID Goal->RouteB SolventA Select CDCl3 RouteA->SolventA SolventB Select DMSO-d6 RouteB->SolventB ResultA Outcome: - Sharp Backbone Signals - Invisible OH/COOH - Fast Acquisition SolventA->ResultA ResultB Outcome: - Visible OH Doublet - Visible COOH Singlet - Confirmation of Monomer SolventB->ResultB

Caption: Decision matrix for selecting CDCl3 vs. DMSO-d6 based on specific analytical requirements.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][4][5]

  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[4]

  • BenchChem. (2025).[1] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3.

  • Stoermer, M. J., & Pinhey, J. T. (1998).[6] 3-Hydroxy-3-methyl-5-phenylpentanoic Acid.[6] Molecules, 3, M61.[6]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-hydroxy-5-phenoxypentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of mass spectrometry fragmentation patterns for 3-hydroxy-5-phenoxypentanoic acid, supported by experimental data and insights for researchers and drug development professionals.

In the landscape of drug metabolism and clinical diagnostics, the unambiguous identification of novel metabolites is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of 3-hydroxy-5-phenoxypentanoic acid, a compound of interest in various pharmacological and toxicological studies. We will dissect its fragmentation behavior under different ionization techniques, compare these with alternative analytical approaches, and provide actionable experimental protocols for its characterization.

The Analytical Imperative: Why Fragmentation Matters

Understanding the fragmentation of a molecule like 3-hydroxy-5-phenoxypentanoic acid is not merely an academic exercise. For drug development professionals, it is a critical step in metabolite identification, ensuring that the metabolic fate of a drug candidate is fully understood. For researchers, it provides a structural fingerprint essential for tracking the compound in complex biological matrices. The choice of analytical technique can significantly influence the quality and interpretability of the data obtained.

Electron Ionization (EI) vs. Electrospray Ionization (ESI): A Comparative Analysis

The two most common ionization techniques for small molecules are Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC). Their fundamental differences in the ionization process lead to distinct and complementary fragmentation data.

EI is a high-energy process that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation. This creates a detailed "fingerprint" of the molecule, which is invaluable for library matching and structural elucidation.

Experimental Protocol: GC-EI-MS Analysis of 3-hydroxy-5-phenoxypentanoic acid (as its methyl ester)

  • Derivatization: To increase volatility for GC analysis, the carboxylic acid is converted to its methyl ester using a reagent such as diazomethane or (trimethylsilyl)diazomethane.

  • GC Separation:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 250°C at 15°C/min, and hold for 5 min.

    • Inlet: Splitless injection at 250°C.

  • MS Detection:

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-450.

Predicted EI Fragmentation Pathways:

The fragmentation of the methyl ester of 3-hydroxy-5-phenoxypentanoic acid is expected to be dominated by cleavages at the C-C bonds and rearrangements involving the hydroxyl and phenoxy groups.

EI_Fragmentation M Methyl 3-hydroxy-5-phenoxypentanoate (M+•, m/z 224) F1 [M - •OCH3]+ (m/z 193) M->F1 - •OCH3 F2 [M - C3H6O2]+• (m/z 150) M->F2 McLafferty Rearrangement F4 [C7H7O]+ (m/z 107) M->F4 α-cleavage F3 [C6H5OH]+• (m/z 94) F2->F3 H-rearrangement F5 [C6H5O]+ (m/z 93) F3->F5 - H•

Caption: Predicted EI fragmentation of methyl 3-hydroxy-5-phenoxypentanoate.

Table 1: Key Diagnostic Ions in the EI Mass Spectrum

m/zProposed FragmentSignificance
224Molecular Ion (M+•)May be weak or absent
193[M - •OCH3]+Loss of the methoxy radical from the ester
150[C9H10O2]+•Result of a McLafferty rearrangement
107[C7H7O]+Benzylic-type cleavage, indicative of the phenoxyethyl moiety
94[C6H6O]+•Phenol radical cation, a very common and diagnostic ion for phenoxy compounds
93[C6H5O]+Phenoxy cation

ESI is a much gentler ionization technique that typically results in the formation of protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]−) in negative ion mode, with minimal in-source fragmentation. Structural information is obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented by collision-induced dissociation (CID).

Experimental Protocol: LC-ESI-MS/MS Analysis of 3-hydroxy-5-phenoxypentanoic acid

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS Detection (Negative Ion Mode):

    • Precursor Ion: m/z 209 ([M-H]−).

    • Collision Energy: Ramped from 10 to 40 eV to observe the evolution of fragment ions.

Predicted ESI-MS/MS Fragmentation Pathways:

In negative ion mode, fragmentation is often initiated by the loss of small neutral molecules from the deprotonated carboxylate.

ESI_Fragmentation M [M-H]− (m/z 209) F1 [M-H - H2O]− (m/z 191) M->F1 - H2O F2 [M-H - CO2]− (m/z 165) M->F2 - CO2 F3 [C6H5O]− (m/z 93) M->F3 Charge-remote fragmentation F4 [M-H - C6H5OH]− (m/z 115) M->F4 - Phenol

Caption: Predicted ESI-MS/MS fragmentation of deprotonated 3-hydroxy-5-phenoxypentanoic acid.

Table 2: Key Diagnostic Ions in the ESI-MS/MS Spectrum (Negative Ion Mode)

m/zProposed FragmentSignificance
209[M-H]−Precursor ion, confirms molecular weight
191[M-H - H2O]−Loss of water from the hydroxyl group
165[M-H - CO2]−Decarboxylation of the precursor ion
115[C6H7O2]−Loss of neutral phenol
93[C6H5O]−Phenoxide anion, highly diagnostic
An Integrated Analytical Workflow for Unambiguous Identification

Neither EI-MS nor ESI-MS/MS alone provides the complete picture. A robust analytical strategy leverages the strengths of both, often in conjunction with high-resolution mass spectrometry (HRMS) for accurate mass measurements and NMR for definitive structural confirmation.

Integrated_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation LC_HRMS LC-HRMS (ESI) for Accurate Mass and Formula Determination LC_MSMS LC-ESI-MS/MS for Fragmentation Pattern LC_HRMS->LC_MSMS GC_EIMS GC-EI-MS (after derivatization) for Library Matching LC_HRMS->GC_EIMS NMR_Analysis NMR Spectroscopy for Unambiguous Structure LC_HRMS->NMR_Analysis Confirmed_Structure Confirmed Structure of 3-hydroxy-5-phenoxypentanoic acid LC_MSMS->Confirmed_Structure GC_EIMS->Confirmed_Structure NMR_Analysis->Confirmed_Structure Sample Biological Sample Containing Putative Metabolite Sample->LC_HRMS

Caption: An integrated workflow for the confident identification of 3-hydroxy-5-phenoxypentanoic acid.

Conclusion and Recommendations

The mass spectrometric fragmentation of 3-hydroxy-5-phenoxypentanoic acid is highly dependent on the ionization technique employed.

  • For initial screening and molecular weight confirmation , LC-ESI-MS is the method of choice due to its soft ionization and direct compatibility with underivatized analytes.

  • For detailed structural elucidation and library matching , GC-EI-MS of the derivatized analyte provides a wealth of reproducible fragment ions.

  • For absolute confidence in identification , particularly in regulated environments, a combination of high-resolution mass spectrometry and NMR spectroscopy is indispensable.

By understanding the nuances of each technique and the characteristic fragmentation pathways of the analyte, researchers and drug development professionals can devise robust analytical strategies to confidently identify and characterize 3-hydroxy-5-phenoxypentanoic acid and other novel metabolites.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • An Introduction to Mass Spectrometry. de Hoffmann, E., & Stroobant, V. (2007). John Wiley & Sons. [Link]

  • Mass Spectrometry: Principles and Applications. Downard, K. (2004). Humana Press. [Link]

Comprehensive Guide: Chiral HPLC Resolution of 3-Hydroxy-5-phenoxypentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimal chiral HPLC strategies for resolving 3-hydroxy-5-phenoxypentanoic acid enantiomers. This molecule is a critical chiral building block, often serving as a precursor for HIF-PH inhibitors (related to Roxadustat analogs) and as a monomer in the synthesis of functionalized polyhydroxyalkanoates (PHAs).

Executive Summary

The resolution of 3-hydroxy-5-phenoxypentanoic acid presents a classic challenge in chiral chromatography: separating a


-hydroxy acid with a flexible phenoxy-ether tail.[1]

The Recommended Strategy:

  • Primary Method (Normal Phase): Chiralpak AD-H utilizes an amylose-based selector that forms a "cleft" ideal for accommodating the phenoxy-ether side chain while hydrogen bonding with the 3-hydroxy/carboxyl motif.[1]

  • Alternative Method (Reversed Phase): Chiralpak AD-RH is preferred for LC-MS compatibility or biological samples.[1]

  • Derivatization: If peak tailing from the free carboxylic acid compromises resolution (

    
    ), derivatization to the methyl ester  or phenacyl ester  is the standard protocol to enhance selectivity on Chiralcel OJ-H .
    

Molecular Context & Separation Challenge

FeatureDescriptionChromatographic Implication
Chiral Center C3-Hydroxyl groupRequires H-bonding interaction with the stationary phase (carbamate/urea groups).[1]
Acidic Moiety C1-Carboxylic AcidCauses peak tailing due to non-specific silanol interactions; requires acidic modifier (TFA/FA).[1]
Lipophilic Tail 5-Phenoxy etherProvides a "handle" for

interactions with phenyl-based chiral selectors.[1]

Why Specificity Matters: In drug development, the (S)-enantiomer is often the desired pharmacophore for biological activity, while the (R)-enantiomer (common in bacterial PHAs) may be inactive or off-target.

Comparative Method Guide

Method A: Amylose-Based Normal Phase (The Gold Standard)

Best for: Analytical purity checks, preparative separation of the free acid.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[1]

  • Dimensions:

    
    
    
  • Mobile Phase:

    
    -Hexane : Isopropyl Alcohol (IPA) : Trifluoroacetic Acid (TFA)[1][2]
    
  • Ratio:

    
     (
    
    
    
    )
  • Flow Rate:

    
    
    
  • Temperature:

    
    
    
  • Detection: UV @

    
     (COOH) and 
    
    
    
    (Phenoxy)

Performance Metrics (Anticipated):

  • Selectivity (

    
    ): 
    
    
    
    [1]
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation)
  • Elution Order: typically (R) then (S) (dependent on specific interactions).

Method B: Cellulose-Based Reversed Phase

Best for: LC-MS analysis, biological matrices (plasma/urine).[1]

  • Column: Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate))[1]

  • Mobile Phase: Acetonitrile : Phosphate Buffer (

    
    )[3]
    
  • Ratio:

    
    [3]
    
  • Flow Rate:

    
    
    
  • Detection: UV or ESI-MS (Negative Mode)[1]

Method C: Ester Derivatization (High Resolution)

Best for: Trace impurity analysis (ee > 99.5%).

  • Protocol: Treat sample with trimethylsilyldiazomethane (TMS-DAM) to form the methyl ester.

  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))[1]

  • Mobile Phase: Hexane : Ethanol (

    
    )
    
  • Mechanism: The OJ-H column shows superior recognition for esters of phenyl-alkanoic acids due to inclusion complexation.[1]

Detailed Experimental Protocol (Method A)

This protocol ensures reproducibility and column longevity.

Step 1: System Preparation

  • Flush the HPLC system with

    
     Isopropanol to remove any aqueous residues.
    
  • Switch to

    
    -Hexane/IPA (
    
    
    
    ) to equilibrate the lines.

Step 2: Mobile Phase Preparation

  • Measure

    
     of HPLC-grade 
    
    
    
    -Hexane.[1]
  • Measure

    
     of HPLC-grade Isopropanol.
    
  • Add

    
     of Trifluoroacetic Acid (TFA). Note: TFA is crucial to suppress ionization of the carboxylic acid, preventing peak tailing.
    
  • Degas by sonication for 10 minutes.

Step 3: Sample Preparation

  • Dissolve

    
     of the sample in 
    
    
    
    of the Mobile Phase.
  • Critical: If the sample is not soluble in 90% Hexane, dissolve in

    
     pure IPA, then dilute with Hexane.
    
  • Filter through a

    
     PTFE syringe filter.
    

Step 4: Execution

  • Condition column for 30 mins at

    
    .
    
  • Inject

    
    .
    
  • Run time should be approx. 20-30 minutes.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting the appropriate method based on your sample state and equipment.

ChiralMethodology Start Start: 3-Hydroxy-5-phenoxypentanoic Acid Sample SampleType Determine Sample Context Start->SampleType PureStandard Synthetic Standard / Process Intermediate SampleType->PureStandard High Conc. BioSample Biological Matrix (Plasma/Urine) SampleType->BioSample Low Conc. / Aqueous DirectAnalysis Direct Analysis (Free Acid) PureStandard->DirectAnalysis Quick Check Derivatization Derivatization (Methyl Ester) PureStandard->Derivatization High Purity Req. MethodB Method B: Reversed Phase Column: Chiralcel OD-RH MP: ACN/Buffer pH 2.0 BioSample->MethodB MS Compatible MethodA Method A: Normal Phase Column: Chiralpak AD-H MP: Hex/IPA/TFA DirectAnalysis->MethodA Primary Choice MethodC Method C: High Res Ester Mode Column: Chiralcel OJ-H MP: Hex/EtOH Derivatization->MethodC Max Selectivity

Caption: Decision tree for selecting the optimal HPLC method based on sample origin and purity requirements.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Broad/Tailing Peaks Silanol activity or ionization of COOHIncrease TFA concentration to

. Ensure column is dedicated to acidic samples.
Poor Resolution (

)
Insufficient interaction timeLower temperature to

or switch modifier from IPA to Ethanol (increases H-bonding capability).
Split Peaks Sample solvent mismatchDissolve sample in mobile phase only. Avoid using 100% IPA for injection solvent.

References

  • Vertex AI Search . (2025). Enantiomeric resolution of 3-hydroxy-5-phenylpentanoic acid analogs. Retrieved from 4

  • Phenomenex . (2025).[5] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from 6

  • MDPI . (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid and Chromatographic Separation. Retrieved from 7

  • BenchChem . (2025). (R)-3-Hydroxy-5-phenylpentanoic Acid: Properties and Applications. Retrieved from 8

  • ResearchGate . (2025). Biosynthesis and Characteristics of Aromatic Polyhydroxyalkanoates (Structure Confirmation of 3-hydroxy-5-phenoxypentanoate). Retrieved from 9

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Hydroxy-5-phenoxypentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Hydroxy-5-phenoxypentanoic acid Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Risk Profile

3-Hydroxy-5-phenoxypentanoic acid is a functionalized organic acid often utilized as a chiral building block in the synthesis of pharmaceutical intermediates (e.g., HIF-PH inhibitors, statin analogs) or as a metabolic standard.

Due to the limited specific toxicological data available for this specific phenoxy-analog, the Precautionary Principle must be applied. It must be handled as a Category 2 Skin/Eye Irritant and a Potential Bioactive Agent (Occupational Exposure Band 3).

Hazard Snapshot
PropertyClassificationOperational Implication
Chemical Class Phenoxy-substituted Carboxylic AcidCorrosive to mucous membranes; potential skin sensitizer.[1][2]
Physical State Solid (Powder/Crystal)High inhalation risk during weighing/transfer.
Solubility Organic Solvents (DMSO, Methanol)Skin absorption is enhanced when solubilized.
Bioactivity Unknown/Research GradeTreat as Potent. Assume pharmacological activity until proven otherwise.

PPE Matrix: Scale-Dependent Protection

Select your Personal Protective Equipment (PPE) based on the quantity handled and the physical state of the compound.

Table 1: PPE Selection Guide
Operation ScalePhysical StateRespiratory ProtectionHand ProtectionBody ProtectionEye Protection
< 10 mg (Analytical)SolutionFume Hood (Sash <18")Single Nitrile (4 mil)Standard Lab CoatSafety Glasses
10 mg - 1 g (Prep/Synth)Solid / Powder N95 or P100 + Fume HoodDouble Nitrile (Outer: 5-8 mil)Tyvek® Sleeves or ApronChemical Goggles
> 1 g (Bulk Handling)Solid / PowderPAPR or Glove BoxDouble Nitrile + Chem-TapeFull Tyvek® SuitFace Shield + Goggles
Spill Cleanup AnyFull-Face Respirator (OV/AG/P100)Silver Shield® / LaminateTyvek® Suit + BootiesIntegrated in Respirator

Critical Note: When handling the powder form outside of a glove box, a static-dissipative environment is required to prevent dispersal.

Operational Protocols

Phase A: Receiving & Storage

Objective: Maintain chemical integrity while preventing contamination of the general lab environment.

  • Inspection: Upon receipt, inspect the secondary packaging for signs of breakage inside a fume hood.

  • Labeling: Immediately affix a "Potent Compound" or "Irritant" sticker if the vendor label is insufficient.

  • Storage:

    • Temperature: -20°C (typical for chiral hydroxy acids to prevent lactonization or degradation).

    • Segregation: Store in a secondary containment bin (polypropylene) separate from strong oxidizers and bases.

Phase B: Weighing & Solubilization (High Risk)

Objective: The highest risk of exposure occurs during the transfer of dry powder.

  • Engineering Control: All weighing must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat to prevent powder "fly-away."

  • Solubilization Strategy:

    • Add solvent (e.g., DMSO, Methanol) to the vial before removing the substance from the hood whenever possible.

    • Why? Handling a solution reduces inhalation risk significantly compared to dry powder.

Phase C: Reaction Setup & Monitoring
  • Glassware: Use single-neck flasks with secure septa. Avoid open-vessel handling.

  • Sampling: Use long-needle syringes for TLC/HPLC sampling to avoid placing hands inside the hood sash plane.

  • Quenching: Neutralize acidic residues with saturated Sodium Bicarbonate (NaHCO₃) before disposal.

Emergency Response & Disposal

Biological Exposure Response
  • Inhalation: Move to fresh air immediately. Seek medical evaluation for respiratory irritation.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases absorption).

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.

Disposal Strategy

Do not pour down the drain. Phenoxy compounds can be toxic to aquatic life.

Waste StreamCompositionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Double-bag in hazardous waste bags; label "Solid Toxic/Irritant."
Liquid Waste Mother liquors, reaction mixtures (DMSO/MeOH).Collect in "Organic Waste - Halogen Free" carboys.
Sharps Needles, broken glass.Rigid sharps container; do not recap needles.

Visualizations

Diagram 1: Safe Handling Workflow

This workflow enforces a closed-loop system to minimize open-air exposure.

SafeHandling Receipt Receipt & Inspection (Fume Hood) Storage Storage (-20°C, Secondary Cont.) Receipt->Storage Weighing Weighing (Powder Hood + Static Control) Storage->Weighing Transfer Sealed Solubilization Solubilization (Add Solvent Immediately) Weighing->Solubilization High Risk Step Experiment Experimental Use (Closed Vessels) Solubilization->Experiment Disposal Disposal (Organic Waste Stream) Experiment->Disposal

Caption: Operational workflow emphasizing the critical control point at the weighing stage to prevent inhalation exposure.

Diagram 2: PPE Decision Tree

Logic flow for determining necessary protection based on physical state.

PPEDecision Start Start: Assess Material State IsPowder Is it a Dry Powder? Start->IsPowder Quantity Quantity > 1g? IsPowder->Quantity Yes LiquidRisk Liquid Protocol: - Fume Hood - Single Nitrile Gloves - Safety Glasses IsPowder->LiquidRisk No YesPowder YES HighRisk High Risk Protocol: - PAPR/Glove Box - Double Gloves - Full Tyvek Suit Quantity->HighRisk Yes MedRisk Standard Protocol: - Fume Hood - N95 Respirator - Double Gloves Quantity->MedRisk No NoPowder NO (Solution)

Caption: Decision matrix for selecting appropriate respiratory and dermal protection based on material state and quantity.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (n.d.).[3] Compound Summary: 3-hydroxy-5-phenylpentanoic acid (Structural Analog Reference). National Library of Medicine. [Link]

  • FibroGen/AstraZeneca. (2021).[4] Roxadustat (Evrenzo) Prescribing Information (Reference for potential bioactivity of phenoxy-metabolites). European Medicines Agency. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.